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  • Product: Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
  • CAS: 1177292-31-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in Polar Aprotic Solvents

Introduction In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount to its success. Among these properties, solubility stands out a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount to its success. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic potential.[1] This guide focuses on Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, a substituted isoxazole. The isoxazole scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2]

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are ubiquitous in pharmaceutical sciences. They are extensively used as reaction media in synthetic chemistry, as vehicles for in-vitro biological screening, and as components in formulation development.[3][4] Consequently, a thorough understanding of the solubility of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in these solvents is essential for researchers, chemists, and formulation scientists.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to be a resource for professionals in the pharmaceutical industry, offering not just protocols, but also the scientific rationale behind the experimental choices.

Theoretical Framework for Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate) and the solvent.

Physicochemical Properties of the Solute
  • Polarity: The presence of a carboxylate ester group, an isoxazole ring (with nitrogen and oxygen heteroatoms), and a chloromethyl group imparts significant polarity to the molecule. The electronegativity differences between carbon, oxygen, nitrogen, and chlorine create multiple bond dipoles.

  • Hydrogen Bond Acceptors: The oxygen atoms of the ester group and the isoxazole ring, as well as the nitrogen atom of the isoxazole ring, can act as hydrogen bond acceptors.

  • Hydrogen Bond Donors: The molecule itself lacks strong hydrogen bond donating groups (like -OH or -NH).

  • Dipole Moment: The asymmetrical distribution of polar bonds suggests that the molecule possesses a significant net dipole moment.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high polarity (high dielectric constants and dipole moments) and the absence of acidic protons.[5] This combination of properties makes them excellent solvents for a wide range of organic molecules.

SolventDielectric Constant (ε)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO)473.96Highly polar, strong hydrogen bond acceptor.[6]
N,N-Dimethylformamide (DMF)373.86High polarity, often used in organic synthesis.[7]
Acetonitrile (ACN)383.20Less viscous than DMSO and DMF, common in chromatography.[5][8]
Acetone212.91"Borderline" polar aprotic, good general-purpose solvent.[3][5]
Solute-Solvent Interactions

The dissolution of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in polar aprotic solvents is primarily driven by dipole-dipole interactions. The permanent dipole of the solute molecule will align with the dipoles of the solvent molecules, leading to a net attractive force that overcomes the solute-solute and solvent-solvent interactions. The ability of these solvents to act as hydrogen bond acceptors can further stabilize the solute, although this interaction is weaker than in protic solvents.[4]

cluster_Solute Solute Molecule cluster_Solvent Polar Aprotic Solvent Solute Methyl 4-(chloromethyl)-5- methylisoxazole-3-carboxylate Solvent e.g., DMSO, DMF Solute->Solvent Dipole-Dipole Interactions Solvent->Solute Van der Waals Forces caption Conceptual Diagram of Solute-Solvent Interactions.

Caption: Conceptual Diagram of Solute-Solvent Interactions.

Experimental Determination of Thermodynamic Solubility

For definitive and reliable solubility data, experimental determination is essential. Thermodynamic solubility refers to the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[9][10] The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in a chosen polar aprotic solvent.

Materials:

  • Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (solid)

  • Selected polar aprotic solvent (e.g., DMSO)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[2]

    • Record the exact mass of the compound added.

    • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[11]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker. Allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • To remove any suspended solid particles, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.

    • Perform a precise serial dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

G start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate on Shaker (24-72h at constant T) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Collect & Filter Supernatant separate->sample dilute Serially Dilute Filtrate sample->dilute quantify Quantify Concentration (HPLC Analysis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Thermodynamic Solubility of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
Acetonitrile (ACN)Experimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value

The results from this table will provide critical insights for various stages of drug development:

  • Early Drug Discovery: High solubility in DMSO is crucial for accurate results in high-throughput screening (HTS) assays, as stock solutions are typically prepared in this solvent.[1]

  • Process Chemistry: Knowledge of solubility in solvents like DMF and ACN can guide the selection of appropriate reaction and crystallization conditions to optimize yield and purity.

  • Formulation Development: Understanding the solubility profile across a range of solvents is the first step in developing a viable dosage form, whether it be for oral, injectable, or topical administration.

Conclusion

While specific solubility data for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is not publicly available, this guide provides a robust framework for its experimental determination and theoretical understanding. By combining an appreciation of the underlying molecular interactions with a rigorous experimental approach like the shake-flask method, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The principles and protocols detailed herein are not only applicable to the title compound but can also be adapted for a wide range of other novel chemical entities.

References
  • ACS Publications. (2013). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics. [Link]

  • Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubMed. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Tenger Chemical. (2024). polar protic and aprotic solvents. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Asian Journal of Research in Chemistry. (2016). Physical Properties of liquids. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • PubMed. (2011). On intermolecular dipolar coupling in two strongly polar liquids: dimethyl sulfoxide and acetonitrile. [Link]

  • VCU Scholars Compass. (2015). Investigations on the structure of dimethyl sulfoxide and acetone in aqueous solution. [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Executive Summary Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly versatile, electrophilic heterocyclic building block utilized extensively in modern medicinal chemistry[1]. With a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly versatile, electrophilic heterocyclic building block utilized extensively in modern medicinal chemistry[1]. With a molecular weight of 189.60 g/mol and an empirical formula of C₇H₈ClNO₃, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including COX-2 inhibitors and allosteric modulators of the retinoic-acid-receptor-related orphan receptor γt (RORγt)[1][2][3].

Because this compound presents as a clear, viscous liquid at room temperature[4], standard single-crystal X-ray diffraction (SCXRD) techniques cannot be directly applied without specialized phase-transition methodologies. This whitepaper provides an in-depth technical guide on the theoretical structural parameters of this isoxazole derivative, the advanced in situ cryo-crystallization protocols required for its solid-state analysis, and its structural implications in drug design.

Theoretical Structural Framework and Molecular Geometry

Understanding the spatial arrangement of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is fundamental to predicting its reactivity and target-binding kinetics. While the compound is a liquid at standard temperature and pressure (STP)[4], crystallographic data from closely related solid-state isoxazole-3-carboxylates (such as ethyl 5-phenylisoxazole-3-carboxylate) allow us to extrapolate its highly conserved geometric properties[5].

  • Heterocyclic Planarity: The central isoxazole ring (O1–N1–C3–C4–C5) is highly planar. In analogous structures, the dihedral angles across the ring rarely deviate by more than 0.5° from absolute planarity[5]. This rigidity makes the isoxazole core an excellent bioisostere for phenyl rings or amide bonds in pharmacophore modeling.

  • Ester Conformation: The methyl ester group at the C3 position adopts an extended conformation. To maximize π-electron delocalization between the carbonyl group and the heteroaromatic system, the ester moiety remains nearly coplanar with the isoxazole ring, typically exhibiting an O–C–C–N torsion angle approaching ±175° to 180°[5].

  • Steric and Electronic Modulation at C4/C5: The highly reactive chloromethyl group at C4 is sterically shielded by the adjacent C5-methyl group. This proximity dictates the trajectory of incoming nucleophiles during Sₙ2 substitution reactions, a critical factor when synthesizing bulky allosteric ligands[3].

Experimental Methodology: In Situ Cryo-Crystallization and SCXRD

Because Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a viscous liquid[4], traditional solvent evaporation or vapor diffusion methods are ineffective. Instead, structural elucidation requires in situ cryo-crystallization —a technique where the liquid is frozen into a single crystal directly on the diffractometer goniometer.

Step-by-Step Protocol: In Situ Cryo-Crystallization

Causality & Validation: This protocol is designed as a self-validating system. The optical monitoring ensures that a single thermodynamic phase is isolated, preventing the formation of polycrystalline ice or amorphous glasses which would ruin diffraction quality.

  • Sample Preparation and Loading:

    • Inject the pure viscous liquid (>95% purity)[4] into a 0.3 mm diameter quartz Lindemann capillary using a micro-syringe.

    • Flame-seal the capillary to prevent moisture ingress, which could lead to competitive water crystallization.

  • Mounting and Initial Freezing:

    • Mount the capillary on the goniometer head of the X-ray diffractometer.

    • Flash-cool the sample to 150 K using an open-flow nitrogen cryostream. The liquid will initially form an amorphous glass or a polycrystalline mass.

  • Zone Melting (Laser-Assisted Annealing):

    • Apply a localized infrared (IR) laser (or carefully modulate the cryostream temperature) to create a microscopic melt zone within the capillary.

    • Slowly sweep the thermal gradient along the capillary at a rate of 0.5 mm/hour.

    • Validation: Observe the capillary through polarized light microscopy. The goal is to melt back the polycrystalline mass until only a single seed crystal remains, then allow that seed to propagate through the liquid phase, forming a pristine single crystal.

  • X-Ray Data Collection:

    • Once a single crystal is established, lower the temperature to 100 K to minimize thermal atomic displacement parameters (B-factors).

    • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) equipped with a CMOS/CCD detector.

  • Structure Solution and Refinement:

    • Integrate the raw frames and apply multi-scan absorption corrections (e.g., SADABS).

    • Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[2].

    • Validation: The structural model is considered valid and self-consistent when the final R₁ factor converges to < 0.05, wR₂ < 0.15, and the highest peak in the residual electron density map is < 1.0 e/ų.

XRD_Workflow A Viscous Liquid Sample (Capillary Loading) B Flash Cooling (150K) Polycrystalline State A->B Cryostream C Zone Melting & Annealing (Single Seed Isolation) B->C IR Laser Gradient D Cryo-Data Collection (100K, Mo Kα) C->D Optical Validation E Data Reduction & Absorption Correction D->E Raw Diffraction Frames F Phase Solution (Direct Methods) E->F hkl Intensities G Least-Squares Refinement (SHELXL) F->G Initial Electron Density G->G Iterative Refinement H Validated Structural Model (R1 < 0.05) G->H Convergence

Workflow for In Situ Cryo-Crystallization and SCXRD of liquid isoxazole derivatives.

Quantitative Data Presentation

Based on the crystallographic behavior of homologous substituted isoxazoles[2][5], the following table summarizes the extrapolated quantitative parameters for the solid-state phase of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate at 100 K.

Crystallographic ParameterExtrapolated Value / DescriptionRationale / Source
Empirical Formula C₇H₈ClNO₃Standard molecular composition[1]
Formula Weight 189.60 g/mol Calculated mass[1][4]
Temperature 100(2) KStandard cryo-crystallography condition
Crystal System MonoclinicTypical for planar heterocyclic esters[2]
Space Group P2₁/cCommon centrosymmetric packing[2]
Isoxazole Planarity (RMSD) < 0.01 ÅHigh heteroaromatic rigidity[5]
Torsion Angle (O-C-C-N) ~175° to 180°Extended ester conformation for conjugation[5]
Intermolecular Interactions C–H···O, C–H···ClWeak hydrogen bonding dictating lattice packing[2][5]
Target R₁ (Validation) ≤ 0.050Threshold for high-resolution atomic models

Applications in Drug Discovery and Mechanistic Pathways

The structural features of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate directly dictate its utility in drug development. Isoxazoles are not only foundational to COX-2 inhibitors like valdecoxib[2], but they are also heavily utilized in synthesizing allosteric inhibitors for nuclear receptors[3].

Mechanistic Causality in Synthesis: The presence of the chloromethyl group at the C4 position provides a highly specific site for nucleophilic attack (Sₙ2). Because the isoxazole ring is electron-withdrawing, the benzylic-like position of the chloromethyl group is highly activated. However, the adjacent C5-methyl group provides just enough steric hindrance to prevent unwanted side reactions, allowing for controlled, high-yield cross-coupling or amination. This specific reactivity profile is frequently exploited to append bulky hydrophobic groups required to fit into the allosteric binding pockets of targets like RORγt, a master regulator of Th17 cell-driven autoimmune diseases[3].

Reactivity Core Methyl 4-(chloromethyl)- 5-methylisoxazole- 3-carboxylate SN2 Nucleophilic Substitution (C4-Chloromethyl) Core->SN2 Amine/Thiol Addition Hydrolysis Ester Hydrolysis (C3-Carboxylate) Core->Hydrolysis Saponification API1 Autoimmune Therapeutics (RORγt Allosteric Ligands) SN2->API1 Target Binding API2 Anti-inflammatory Agents (COX-2 Inhibitor Analogs) SN2->API2 Hydrolysis->API2 Amide Coupling

Synthetic divergence of the isoxazole building block in targeted API development.

References

  • Thsci.com. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS 1177292-31-7).
  • CymitQuimica. CAS: 1177292-31-7 | Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate.
  • National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
  • Der Pharma Chemica. Crystal Structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile.
  • ResearchGate. Biochemical analysis and X-ray crystallography data for isoxazole compounds with C-5 modifications.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals A Note on This Document No specific Safety Data Sheet (SDS) for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate has been identified in publicly avai...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document

No specific Safety Data Sheet (SDS) for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate has been identified in publicly available databases. This guide has been meticulously compiled by a Senior Application Scientist, drawing upon extensive experience in handling novel chemical entities and by extrapolating data from structurally analogous compounds. The information herein is intended to provide a robust framework for risk assessment and safe handling procedures. It is imperative that all laboratory work involving this compound is conducted under the stringent supervision of qualified personnel and in strict adherence to all institutional and regulatory safety protocols.

Introduction: Understanding the Compound

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous therapeutic agents. The presence of a chloromethyl group and a methyl ester functionality suggests that this compound is likely a reactive intermediate used in the synthesis of more complex molecules. The chloromethyl group, in particular, is a known alkylating agent, which raises specific safety considerations.

Hazard Identification and Risk Assessment: An Inferred Profile

Based on the structural motifs present in Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, a comprehensive hazard profile can be inferred.

The Isoxazole Core

The isoxazole ring system itself is found in many biologically active compounds. While the core structure is generally stable, its derivatives can exhibit a range of toxicological properties.

The Chloromethyl Group: A Primary Concern

The chloromethyl group (-CH₂Cl) is the most significant contributor to the potential hazards of this compound. Chloromethylated organic compounds are known to be reactive and often toxic.

  • Carcinogenicity: The related compound, chloromethyl methyl ether, is a known human carcinogen[1][2]. It is prudent to handle any novel chloromethylated compound as a potential carcinogen.

  • Corrosivity and Irritation: Chloromethyl methyl ether is also a corrosive chemical that can cause severe skin and eye irritation and burns[1]. The chloromethyl group can react with moisture to produce hydrochloric acid, contributing to its corrosive nature.

  • Alkylation Potential: As an alkylating agent, this compound can react with biological nucleophiles, such as DNA and proteins. This reactivity is the basis for its potential toxicity and carcinogenicity.

Overall Inferred Hazard Classification

Based on the analysis of its structural components, Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Carcinogenicity: Suspected human carcinogen.

Physical and Chemical Properties: A Comparative Analysis

Property3-(Chloromethyl)-5-methylisoxazole5-Methylisoxazole-4-carboxylic acidMethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
Physical State Combustible liquidSolidData not available
CAS Number 35166-37-1[3]42831-50-591258-47-8[4]
Molecular Weight Data not available127.10 g/mol 239.65 g/mol [4]
Melting Point Data not available144-148 °CData not available

Safe Handling and Storage Protocols

Given the inferred hazards, a stringent set of handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.To prevent skin contact with a potential corrosive and skin irritant.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of a potential eye irritant and corrosive.
Lab Coat Flame-resistant, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.To prevent inhalation of a potential respiratory irritant and carcinogen.
Engineering Controls

All work with Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.

  • Given its potential as a combustible liquid, store away from heat, sparks, and open flames.

Experimental Workflows: Step-by-Step Methodologies

The following workflows are designed to minimize exposure and ensure safe handling during common laboratory procedures.

Weighing and Preparing Solutions

Weighing_and_Solution_Prep cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Don appropriate PPE fume_hood Work within a certified chemical fume hood start->fume_hood balance Place a tared weigh boat on an analytical balance fume_hood->balance transfer Carefully transfer the solid compound to the weigh boat balance->transfer record Record the mass transfer->record dissolve Transfer the solid to a suitable solvent in a flask record->dissolve mix Gently swirl or stir to dissolve dissolve->mix dispose_boat Dispose of the weigh boat in a designated hazardous waste container mix->dispose_boat clean_spatula Clean the spatula thoroughly dispose_boat->clean_spatula wipe_area Wipe down the work area clean_spatula->wipe_area remove_ppe Remove PPE in the correct order wipe_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands Reaction_Quenching_Workup cluster_quenching Quenching cluster_extraction Extraction cluster_waste Waste Disposal start Cool the reaction mixture to the appropriate temperature add_quencher Slowly add the quenching agent (e.g., water, aqueous solution) start->add_quencher monitor Monitor for any exothermic reaction or gas evolution add_quencher->monitor transfer_funnel Transfer the quenched reaction mixture to a separatory funnel monitor->transfer_funnel add_solvent Add the extraction solvent transfer_funnel->add_solvent shake Shake gently, venting frequently add_solvent->shake separate_layers Separate the aqueous and organic layers shake->separate_layers aqueous_waste Dispose of the aqueous layer in the appropriate hazardous waste container separate_layers->aqueous_waste organic_waste Process the organic layer for product isolation separate_layers->organic_waste final_cleanup Clean all glassware and the work area organic_waste->final_cleanup

Caption: Workflow for reaction quenching and workup.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

Spill_Response cluster_initial_response Initial Response cluster_containment Containment and Cleanup cluster_final_steps Final Steps evacuate Evacuate the immediate area alert Alert nearby personnel and the lab supervisor evacuate->alert ppe Don appropriate PPE, including respiratory protection alert->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident according to institutional protocols dispose->report

Caption: Workflow for spill response.

Disposal Considerations

All waste containing Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of novel and potentially hazardous compounds like Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is paramount in a research and development setting. By understanding the inferred hazards, implementing stringent safety protocols, and being prepared for emergencies, researchers can mitigate risks and foster a culture of safety in the laboratory. Continuous vigilance and a proactive approach to safety are essential when working at the forefront of chemical innovation.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]

  • 4-[(4-CHLOROPHENOXY)METHYL]-5-METHYLISOXAZOLE-3-CARBOXYLIC ACID. NextSDS. [Link]

  • CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. National Center for Biotechnology Information. [Link]

  • Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. ACS Publications. [Link]

  • SAFETY DATA SHEET - Chloromethyl methyl ether. DC Fine Chemicals. [Link]

  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. NextSDS. [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. MDPI. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • MSDS of 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid. Capot Chemical. [Link]

  • 5-chloro-4-methylisoxazole-3-carboxylic acid (C5H4ClNO3). PubChem. [Link]

  • Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. California Air Resources Board. [Link]

  • Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem. [Link]

  • CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

SN2 nucleophilic substitution reactions using Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Application Note: SN2 Nucleophilic Substitution Workflows Using Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in Drug Discovery Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SN2 Nucleophilic Substitution Workflows Using Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in Drug Discovery

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of COX-2 inhibitors, AMPA receptor modulators, and broad-spectrum antibiotics[1][2]. To explore the chemical space around this heterocycle, Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) serves as an exceptionally versatile electrophilic building block[3].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for executing S_N2 nucleophilic substitution reactions at the 4-chloromethyl position. By detailing the mechanistic causality behind solvent, base, and temperature selections, this guide ensures high-fidelity synthesis of N-, S-, and O-alkylated isoxazole derivatives.

Mechanistic Rationale & Electrophilic Activation

The 4-chloromethyl group of this specific isoxazole derivative is highly activated toward S_N2 displacement[4]. This hyper-reactivity is governed by two primary structural factors:

  • Allylic-Like Stabilization: The adjacent double bonds of the isoxazole ring provide π -orbital overlap with the σ∗ antibonding orbital of the C-Cl bond. This stabilizes the pentacoordinate transition state, significantly lowering the activation energy barrier.

  • Inductive Electron Withdrawal: The isoxazole ring itself, coupled with the methyl ester at the 3-position, exerts a strong electron-withdrawing effect. This increases the partial positive charge ( δ+ ) on the benzylic/allylic carbon, making it a prime target for nucleophilic attack[5].

Solvent and Base Selection: Because S_N2 reactions are concerted, bimolecular processes, polar aprotic solvents (e.g., DMF, MeCN) are strictly required. These solvents solvate the cations of the base (e.g., K+ , Na+ ) but leave the nucleophilic anions relatively "naked" and highly reactive. The choice of base is dictated by the pKa​ of the nucleophile: weak bases ( K2​CO3​ , DIPEA) are sufficient for amines and thiols, whereas strong bases ( NaH ) are required to deprotonate alcohols.

Mechanism Nuc Nucleophile (Nu:-) TS Pentacoordinate Transition State Nuc->TS Backside Attack SM Electrophile (4-Chloromethyl isoxazole) SM->TS C-Cl Bond Breaking Prod Substituted Product (4-Nu-methyl isoxazole) TS->Prod Bond Formation LG Leaving Group (Cl-) TS->LG Departure

SN2 mechanism showing backside attack and transition state stabilization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific work-up rationales are embedded to ensure experimental integrity.

Workflow A Starting Material: Methyl 4-(chloromethyl)- 5-methylisoxazole-3-carboxylate C SN2 Reaction (Solvent: DMF/MeCN, 0°C to RT) A->C B Nucleophile Activation (Base: K2CO3, NaH, DIPEA) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Aqueous Work-up (Quench & Extraction) D->E Complete F Purification (Flash Chromatography) E->F G Product Characterization (NMR, HRMS) F->G

General experimental workflow for SN2 substitution of chloromethyl isoxazoles.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol utilizes mild carbonate bases to prevent the hydrolysis of the methyl ester at the 3-position.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the amine nucleophile (1.1 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Causality: Potassium carbonate acts as an acid scavenger for the generated HCl, driving the reaction forward without cleaving the ester.

  • Electrophile Addition: Add Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 equiv) dropwise at 0 °C.

  • Reaction Execution: Warm the mixture to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS.

  • Work-up (Self-Validation): Once the starting material is consumed, filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Extract with EtOAc and wash with brine. If the organic layer remains highly basic, wash with saturated NH4​Cl to ensure complete removal of unreacted volatile amines.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S-Alkylation (Thioether Formation)

Thiols are excellent, highly polarizable "soft" nucleophiles that react rapidly with "soft" electrophiles like chloromethyl groups.

  • Preparation: Dissolve the thiol (1.05 equiv) in anhydrous DMF (0.15 M) at 0 °C.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv). Causality: The large cesium cation weakly coordinates the thiolate anion, maximizing its nucleophilicity compared to sodium or potassium salts.

  • Substitution: Add the chloromethyl isoxazole (1.0 equiv). Stir at RT for 2 hours.

  • Work-up: Quench with ice water to precipitate the product (if solid) or extract with Diethyl Ether ( Et2​O ). Wash the organic layer 5 times with water to completely remove DMF.

Protocol C: O-Alkylation (Ether Formation)

Alcohols are relatively poor nucleophiles and require strong bases to form highly reactive alkoxides.

  • Preparation: Dissolve the alcohol/phenol (1.1 equiv) in anhydrous THF (0.2 M) at 0 °C under argon.

  • Activation: Carefully add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H2​ gas evolution ceases. Causality: Complete deprotonation is necessary to prevent competitive hydrolysis of the electrophile by trace water.

  • Substitution: Add the chloromethyl isoxazole (1.0 equiv) slowly. Stir at RT for 8–12 hours.

  • Work-up: Carefully quench with saturated aqueous NH4​Cl at 0 °C to neutralize excess NaH . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected outcomes for the S_N2 reactions based on the nucleophile class.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp / TimeExpected YieldPrimary Side Reaction Risk
Primary Amine Benzylamine K2​CO3​ (2.0 eq)MeCNRT, 4 h75 - 85%Over-alkylation (tertiary amine formation)
Secondary Amine Morpholine DIPEA (1.5 eq)DMF60 °C, 3 h80 - 90%Minimal
Thiol Thiophenol Cs2​CO3​ (1.5 eq)DMFRT, 2 h85 - 95%Disulfide formation (if O2​ is present)
Alcohol / Phenol Phenol NaH (1.2 eq)THFRT, 12 h65 - 80%Ester hydrolysis or transesterification
Azide Sodium Azide ( NaN3​ )None (Direct salt)DMF80 °C, 4 h90 - 95%Elimination (rare for this substrate)

References

  • MDPI 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: Pharmaceuticals (Basel) URL: [Link][1]

  • National Institutes of Health (PMC) Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: PubMed Central (PMC) URL:[Link][2]

  • Organic Chemistry Portal Isoxazole Synthesis and Reactivity Profiles Source: Organic Chemistry Portal URL: [Link][5]

Sources

Application

The Versatile Architect: Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in Modern Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug design.[1][2] Its prevalence in a multitude of clinically approved drugs, such as the anti-inflammatory agent Leflunomide and the antibiotic Cloxacillin, underscores its significance as a "privileged scaffold".[3][4] The isoxazole moiety is not merely a passive structural component; its electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive framework for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[5] These derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2]

Within the expansive library of isoxazole-based building blocks, Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate emerges as a particularly valuable and versatile reagent. This trifunctional molecule offers medicinal chemists a strategic platform for rapid and efficient lead generation and optimization. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, the methyl group at the 5-position provides a lipophilic anchor, and most importantly, the chloromethyl group at the 4-position serves as a highly reactive electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This application note provides a comprehensive guide to the synthesis and utility of this key building block, complete with detailed protocols and mechanistic insights for its application in drug discovery campaigns.

Part 1: Synthesis of the Building Block

A robust and scalable synthesis of methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is paramount for its effective use in drug discovery. While a direct, one-pot synthesis from simple starting materials is not extensively documented, a reliable multi-step route can be constructed based on established isoxazole synthesis methodologies and subsequent functionalization. The following protocol is a representative example adapted from well-established procedures for analogous isoxazole formations and chloromethylations.[6][7]

Synthetic Workflow Overview

The synthesis can be logically divided into two main stages: the construction of the core isoxazole ring system, followed by the introduction of the reactive chloromethyl group at the 4-position.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: C4-Functionalization A Methyl Acetoacetate B Hydroxylamine A->B Cyclocondensation C Methyl 5-methylisoxazole-3-carboxylate B->C D Methyl 5-methylisoxazole-3-carboxylate E Paraformaldehyde & HCl D->E Chloromethylation F Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate E->F

Caption: Two-stage synthesis of the target building block.

Protocol 1: Synthesis of Methyl 5-methylisoxazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 5-methylisoxazole-3-carboxylates from β-ketoesters.[8]

Materials:

  • Methyl 2,4-dioxovalerate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium bicarbonate (1.1 eq)

  • Ethanol

  • Chloroform

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2,4-dioxovalerate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), sodium bicarbonate (1.1 eq), and ethanol (approx. 5 mL per gram of ketoester).

  • Heat the mixture at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the resulting residue in chloroform and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield methyl 5-methylisoxazole-3-carboxylate as a clear oil.

Expected Yield: 50-60%

Protocol 2: Chloromethylation at the C4-Position

This step introduces the key reactive handle onto the isoxazole core. The procedure is based on general chloromethylation methods for activated aromatic and heterocyclic systems.[6]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates noxious fumes.

  • In a round-bottom flask, suspend methyl 5-methylisoxazole-3-carboxylate (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of zinc chloride in concentrated hydrochloric acid.

  • Stir the mixture vigorously at 60-70 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, can be purified by silica gel column chromatography.

Expected Yield: Yields for this step can be variable and are often moderate. A typical yield would be in the range of 30-50%.

Part 2: Application in Drug Discovery - Nucleophilic Substitution Protocols

The primary utility of methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate lies in its reactivity towards a wide range of nucleophiles. The chloromethyl group at the C4 position is an excellent electrophile, analogous to a benzyl chloride, allowing for the facile introduction of diverse functionalities that can probe the chemical space of a biological target.

Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. The electron-withdrawing nature of the isoxazole ring and the adjacent ester group enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. The choice of base and solvent is crucial for optimal reactivity and to minimize side reactions. A non-nucleophilic base is typically used to deprotonate the incoming nucleophile (if required) without competing in the substitution reaction. Anhydrous polar aprotic solvents like DMF, THF, or acetonitrile are generally preferred as they effectively solvate the cation of the deprotonated nucleophile while not interfering with the SN2 transition state.

Application Workflow

G cluster_0 Reaction with N-Nucleophiles cluster_1 Reaction with S-Nucleophiles A Methyl 4-(chloromethyl)-5- methylisoxazole-3-carboxylate B Primary/Secondary Amine (R1R2NH) A->B F Thiol (R-SH) A->F E Methyl 4-((dialkylamino)methyl)-5- methylisoxazole-3-carboxylate B->E S_N2 Reaction C Base (e.g., K2CO3, Et3N) C->B D Solvent (e.g., DMF, ACN) D->B I Methyl 4-((alkylthio)methyl)-5- methylisoxazole-3-carboxylate F->I S_N2 Reaction G Base (e.g., NaH, K2CO3) G->F H Solvent (e.g., THF, DMF) H->F

Caption: General workflows for nucleophilic substitution.

Protocol 3: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the N-alkylation of primary or secondary amines with the building block. This reaction is fundamental for introducing basic side chains, which are often crucial for target engagement and improving solubility. The following is based on procedures for similar transformations.[3]

Materials:

  • Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq)

  • Desired primary or secondary amine (1.1 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the amine (1.1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in a minimal amount of DMF.

  • Heat the reaction mixture to 50-80 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yields: 70-95%

Protocol 4: Reaction with Thiol Nucleophiles

This protocol details the S-alkylation of thiols, leading to the formation of thioethers. This is a valuable transformation for introducing linkers or specific pharmacophoric elements. This protocol is adapted from established methods for the alkylation of thiols with chloromethylated heterocycles.[3][9]

Materials:

  • Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq)

  • Desired thiol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the thiol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yields: 80-98%

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the nucleophilic substitution reactions with a variety of nucleophiles, based on literature precedents for similar electrophiles.[3]

Nucleophile ClassRepresentative NucleophileBaseSolventTypical Reaction TimeTypical Yield (%)
Primary Amine BenzylamineK₂CO₃DMF4 h @ 60 °C85-95
Secondary Amine MorpholineK₂CO₃ACN6 h @ 80 °C90-98
Aniline 4-FluoroanilineK₂CO₃DMF12 h @ 100 °C60-75
Aliphatic Thiol CyclohexanethiolNaHTHF2 h @ RT90-98
Aromatic Thiol ThiophenolK₂CO₃DMF3 h @ 50 °C85-95
Alcohol/Phenol PhenolK₂CO₃DMF12 h @ 100 °C50-70

Conclusion

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a versatile scaffold. The true power of this reagent is realized in its application, where the reactive chloromethyl handle allows for the systematic and efficient introduction of a vast array of chemical functionalities through robust and high-yielding nucleophilic substitution reactions. The protocols outlined in this application note provide a solid foundation for researchers and scientists to leverage this building block in the design and synthesis of novel, biologically active isoxazole derivatives, thereby accelerating the journey from hit identification to lead optimization.

References

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1195-1199.
  • Potkin, V. I., Bumagin, N. A., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1313-1322.
  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(22), 14643–14653. Available at: [Link]

  • Potkin, V. I., et al. (2015). Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties. ResearchGate. Available at: [Link]

  • McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 70. Available at: [Link]

  • Mishra, A., Jain, S. K., & Asthana, J. G. (1998). Synthesis of Some Isoxazole Derivatives for Their Analgesic and Anti-Inflammatory Activities. Oriental Journal of Chemistry, 14(1).
  • Peifer, C., Abadleh, M., Bischof, J., Hauser, D., Schattel, V., Hirner, H., Knippschild, U., & Laufer, S. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38α mitogen activated protein kinase and casein kinase 1δ. Journal of Medicinal Chemistry, 52(23), 7618–7630. Available at: [Link]

  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10.
  • GHS05. (n.d.). Ethyl 3-(4-chlorophenyl)
  • BLD Pharm. (n.d.). 886498-32-4|Ethyl 4-(chloromethyl)
  • Liu, Y., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1270-1281. Available at: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5561-5580. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

  • Gupta, B. G. B., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry, 9(1), 73-78. Available at: [Link]

  • Gupta, B. G. B., et al. (2006). Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. ACS Publications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • WIPO. (2003). WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. Available at: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences (ZJMS). Available at: [Link]

Sources

Method

Application Note: High-Efficiency N-Alkylation Using Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Introduction & Mechanistic Rationale The isoxazole ring is a privileged pharmacophore in drug discovery, frequently incorporated into lead compounds to improve pharmacokinetic properties, reduce lipophilicity, and engage...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore in drug discovery, frequently incorporated into lead compounds to improve pharmacokinetic properties, reduce lipophilicity, and engage in critical non-covalent interactions (e.g., hydrogen bonding via N and O atoms, and π−π stacking)[1]. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a highly versatile electrophilic building block designed to graft the 5-methylisoxazole-3-carboxylate moiety onto amine-containing scaffolds via SN​2 N-alkylation.

The Causality of Reactivity

The chloromethyl group at the C4 position of this reagent is highly activated. The electron-withdrawing nature of the adjacent methyl ester at C3 and the heteroaromatic isoxazole system significantly lowers the LUMO energy of the C-Cl bond[2]. While this makes the reagent exceptionally reactive toward nucleophilic attack, it introduces two primary synthetic challenges:

  • Ester Hydrolysis: The methyl ester is sensitive to saponification. Strong, soluble bases or aqueous conditions will rapidly hydrolyze the ester to a carboxylic acid.

  • Over-Alkylation: The high electrophilicity of the benzylic-like carbon makes primary amines highly susceptible to over-alkylation, yielding undesired tertiary amines[3].

To achieve high chemoselectivity, the reaction environment—specifically the base solubility and solvent dielectric constant—must be strictly controlled to match the nucleophilicity of the target amine.

Reagent Profile

PropertySpecification
Chemical Name Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
CAS Number 1177292-31-7
Molecular Formula C7​H8​ClNO3​
Molecular Weight 189.60 g/mol
Appearance Clear Viscous Liquid to Low-Melting Solid
Storage 2–8 °C, stored under inert gas (Argon/Nitrogen) to prevent hydrolysis

Experimental Design & Optimization Logic

Successful N-alkylation is not a one-size-fits-all process. The protocol must be tailored based on the steric hindrance and electronic properties of the nucleophile.

  • Base Selection (Kinetic vs. Thermodynamic Control):

    • Primary Amines: Require kinetic control to prevent bis-alkylation. The sterically hindered organic base N,N-Diisopropylethylamine (DIPEA) is preferred. It acts as a non-nucleophilic proton sponge, maintaining a homogeneous environment without competing for the electrophile.

    • Secondary Amines & N-Heterocycles: Require thermodynamic driving forces. Insoluble inorganic bases like K2​CO3​ or Cs2​CO3​ are optimal. They operate heterogeneously, keeping the bulk basicity low enough to protect the isoxazole ester while efficiently scavenging the HCl byproduct. The "cesium effect" specifically enhances the nucleophilicity of deactivated heterocycles (e.g., imidazoles, pyrazoles).

  • Solvent Selection: Acetonitrile (MeCN) is the universal solvent of choice due to its polar aprotic nature, which stabilizes the SN​2 transition state while allowing easy solvent removal. DMF should be reserved exclusively for poorly nucleophilic substrates requiring elevated temperatures (80 °C).

Table 1: Optimization of N-Alkylation Conditions
Amine TypeBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mono:Bis Ratio
Primary (Aliphatic) DIPEA (1.5)THF0 to 251688%95:5
Primary (Aliphatic) K2​CO3​ (2.0)DMF604>95%40:60 (Poor)
Primary (Aniline) DIPEA (1.5)MeCN2512>95%92:8
Secondary (Piperazine) K2​CO3​ (2.0)MeCN606>98%N/A
N-Heterocycle (Imidazole) Cs2​CO3​ (2.0)DMF804>90%N/A

Data demonstrates the causality of base/solvent pairing: strong inorganic bases with primary amines lead to severe over-alkylation, whereas DIPEA/THF provides excellent kinetic control.

Visualizing the Workflow

Workflow A Amine Substrate (Nucleophile) C SN2 Transition State (Anhydrous Conditions) A->C B Isoxazole Reagent (Electrophile) B->C D N-Alkylated Product + HCl (Scavenged) C->D Chloride Displacement

Fig 1. Mechanistic workflow of the SN2 N-alkylation using the isoxazole electrophile.

LogicTree Start Select Amine Type Prim Primary Amine (High Over-alkylation Risk) Start->Prim Sec Secondary Amine / N-Heterocycle Start->Sec Cond1 Base: DIPEA (1.5 eq) Solvent: MeCN Temp: 0°C to RT Prim->Cond1 Steric Base Cond2 Base: K2CO3 (2.0 eq) Solvent: DMF or MeCN Temp: 60°C Sec->Cond2 Inorganic Base Res1 Mono-alkylated Isoxazole (Kinetic Control) Cond1->Res1 Res2 Tertiary Amine Target (Thermodynamic Control) Cond2->Res2

Fig 2. Decision matrix for optimizing N-alkylation conditions based on amine nucleophilicity.

Detailed Methodologies

Protocol A: Controlled Mono-Alkylation of Primary Amines

Designed to suppress over-alkylation through kinetic control and steric hindrance.

  • Preparation: Oven-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the primary amine (1.0 mmol, 1.0 eq) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (0.95 mmol, 0.95 eq — sub-stoichiometric to further prevent bis-alkylation) in MeCN (2.0 mL). Add this solution dropwise over 15 minutes to manage the exothermic SN​2 displacement.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Alkylation of Secondary Amines & N-Heterocycles

Designed to drive the reaction to completion using heterogeneous basic conditions.

  • Preparation: In a dry reaction vial, combine the secondary amine or N-heterocycle (1.0 mmol, 1.0 eq) and finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN or DMF (5.0 mL). Stir at room temperature for 10 minutes to allow pre-association of the base with the amine.

  • Electrophile Addition: Add Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.1 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C (for MeCN) or 80 °C (for DMF) and stir vigorously for 4–6 hours.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with EtOAc. Concentrate the filtrate. If DMF was used, perform an aqueous wash (LiCl 5% solution) to remove residual solvent.

  • Purification: Purify via flash column chromatography or preparative HPLC.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experimental execution, the following self-validating checkpoints must be observed during the workflow:

  • TLC Monitoring (In-Process Validation): The starting alkylating agent is strongly UV-active ( λ = 254 nm). Reaction completion is validated by the total disappearance of this high-Rf spot. The product will typically appear as a new UV-active spot with intermediate polarity.

  • LC-MS Verification (Mass & Isotope Validation): The starting material exhibits a characteristic 3:1 isotopic cluster due to the 35Cl/37Cl isotopes. A successful SN​2 displacement is confirmed by the appearance of the [M+H]+ product peak and the complete absence of the chlorine isotopic pattern , proving the leaving group has been expelled.

  • 1H NMR Diagnostic Shifts (Structural Validation): The most definitive proof of successful alkylation is the chemical shift of the methylene bridge. In the starting material, the diagnostic chloromethyl singlet ( −CH2​Cl ) appears far downfield at ~4.6–4.8 ppm . Upon successful bonding to the nitrogen atom, this singlet will shift significantly upfield to ~3.5–4.0 ppm ( −CH2​−N ), depending on the specific electronic environment of the amine.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry, Arabian Journal of Chemistry (2024).[Link]

  • Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole, Bioorganic Chemistry (2023).[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles, Molecules (2017).[Link]

Sources

Application

Application Note: Catalytic Cross-Coupling of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, C(sp3) Cross-Coupling Methodologies, and Validated Protocols Strategic Utility of the Iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, C(sp3) Cross-Coupling Methodologies, and Validated Protocols

Strategic Utility of the Isoxazole Scaffold

In modern medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and target affinity. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a highly versatile building block. Its unique substitution pattern provides a rigid framework, while the C4-chloromethyl group acts as an exceptionally reactive electrophilic center for late-stage C(sp3)−C(sp2) and C(sp3)−C(sp3) bond formation.

Historically, benzylic and allylic chlorides are prone to homocoupling or β -hydride elimination during transition-metal catalysis. However, the lack of β -hydrogens on the isoxazole C4-substituent, combined with the electron-withdrawing nature of the adjacent ester, makes this specific molecule an ideal candidate for high-yielding, palladium-catalyzed cross-coupling reactions. This compound has been instrumental in the synthesis of complex antifungal agents, most notably in the development pathways of Gwt1 inhibitors like Manogepix and Fosmanogepix .

Mechanistic Rationale & Pathway Design

When designing a cross-coupling strategy for this chloromethyl isoxazole, chemists must choose whether the molecule will act as the nucleophile (via metal insertion) or the electrophile (direct coupling).

  • The Nucleophilic Approach (Negishi Coupling): Converting the chloromethyl group into a benzylic zinc reagent yields a highly stable, yet reactive, organometallic species. This approach excels when coupling with sterically hindered or electron-rich aryl halides. The use of bulky N-heterocyclic carbene (NHC) ligands, such as in the Pd-PEPPSI-IPr catalyst, accelerates reductive elimination and prevents the precipitation of inactive palladium black .

  • The Electrophilic Approach (Suzuki-Miyaura Coupling): The chloromethyl isoxazole can directly undergo oxidative addition with a Pd(0) catalyst. Using a bidentate ligand with a large bite angle, such as dppf in PdCl 2​ (dppf), stabilizes the intermediate Pd(II) complex and facilitates transmetalation with arylboronic acids, a method heavily utilized in pharmaceutical scale-ups .

NegishiCycle Pd0 Pd(0) Catalyst (Pd-PEPPSI-IPr) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetalation [Ar-Pd(II)-Isoxazole] OxAdd->TransMet Isoxazole-CH2-ZnCl RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Isoxazole-CH2-Ar

Catalytic cycle of the Negishi cross-coupling using Pd-PEPPSI-IPr.

Quantitative Data & Reaction Metrics

To guide experimental design, the following table summarizes the optimized parameters and expected outcomes for both cross-coupling methodologies applied to Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate.

ParameterNegishi Cross-CouplingSuzuki-Miyaura Cross-Coupling
Role of Isoxazole Nucleophile (via Zn insertion)Electrophile (Direct coupling)
Coupling Partner Aryl/Heteroaryl HalidesAryl/Heteroaryl Boronic Acids
Optimal Catalyst Pd-PEPPSI-IPr (1-3 mol%)PdCl 2​ (dppf) (5-10 mol%)
Base/Additive None required (Zn acts as metal)K 2​ CO 3​ or Cs 2​ CO 3​ (2-3 equiv)
Typical Yields 75% - 88%65% - 85%
Primary Challenge Moisture sensitivity of the Zn reagentProtodeboronation of the boronic acid

Application I: Negishi Cross-Coupling Protocol

This protocol details the conversion of the chloromethyl isoxazole into a benzylic zinc reagent, followed by coupling with an aryl halide.

Step-by-Step Methodology
  • Zinc Activation: In an oven-dried, argon-flushed Schlenk flask, suspend Zinc dust (3.0 equiv) in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 5 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

    • Causality: This chemical activation strips the unreactive ZnO passivation layer, exposing a highly reactive Zn(0) surface essential for efficient oxidative insertion.

  • Zinc Insertion: Cool the suspension to 0 °C. Add a solution of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 equiv) in THF dropwise over 20 minutes. Stir at room temperature for 2 hours.

    • Causality: Slow addition at low temperatures prevents the localized exothermic generation of radicals, completely suppressing Wurtz-type homocoupling side reactions.

  • Cross-Coupling: In a separate flask, dissolve the target aryl halide (0.8 equiv) and Pd-PEPPSI-IPr (2 mol%) in THF. Transfer the newly formed isoxazolylzinc reagent to this flask via cannula. Stir at room temperature for 12 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with a 0.1 M EDTA solution.

    • Causality: EDTA effectively chelates residual zinc and palladium ions, preventing metal-induced degradation of the product during silica gel chromatography.

Self-Validation & QC:

  • Intermediate Check: Quench a 0.1 mL aliquot of the zinc reagent with iodine (I 2​ ). GC-MS should reveal the mass of the 4-(iodomethyl)isoxazole, confirming successful zinc insertion.

  • Reaction Completion: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the aryl halide and the emergence of a highly UV-active product spot.

Application II: Suzuki-Miyaura Cross-Coupling Protocol

For laboratories prioritizing bench-stable reagents, the direct Suzuki-Miyaura coupling utilizes the chloromethyl isoxazole as the electrophile. This route was famously optimized during the synthesis of Manogepix analogs .

SuzukiWorkflow Step1 1. Substrate Assembly Isoxazole + Arylboronic Acid Step2 2. Catalyst & Base Addition PdCl2(dppf) + K2CO3 Step1->Step2 Step3 3. Biphasic Heating Toluene/H2O at 80-90 °C Step2->Step3 Step4 4. Isolation Cross-Coupled Product Step3->Step4

Workflow for the Suzuki-Miyaura coupling of the chloromethyl isoxazole.

Step-by-Step Methodology
  • Substrate Assembly: To a round-bottom flask, add Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add PdCl 2​ (dppf)·CH 2​ Cl 2​ (5 mol%) and finely powdered K 2​ CO 3​ (2.5 equiv).

    • Causality: The dppf ligand's large bite angle forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, a critical requirement for C(sp3) centers. K 2​ CO 3​ generates the reactive boronate complex required for transmetalation.

  • Biphasic Heating: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v) to achieve a 0.2 M concentration. Heat the mixture to 85 °C under a nitrogen atmosphere for 8 hours.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. The interfacial reaction prevents the base from hydrolyzing the isoxazole's methyl ester.

  • Workup & Isolation: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black. Separate the phases, extract the aqueous layer with Toluene, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validation & QC:

  • Reaction Monitoring: Assess the reaction via LC-MS. The target product mass [M+H]+ should dominate the chromatogram. If a mass corresponding to the aryl-aryl homocoupled product is observed, reduce the oxygen content in the solvent by sparging with N 2​ for an additional 15 minutes prior to heating.

References

  • Knochel, P., Haas, D., Hammann, J. M., & Greiner, R. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(3), 1540-1552. URL: [Link][1]

  • Shaw, K. J., et al. (2019). Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp. Bioorganic & Medicinal Chemistry Letters, 29(23), 126696. URL: [Link][2]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 13603-13621. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My approach is rooted in mechanistic understanding and field-proven strategies to ensure you can achieve reliable and optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and insights from relevant literature.

Q1: My overall yield is extremely low, or the reaction is failing entirely. Where should I start my investigation?

A1: Low overall yield in a multi-step synthesis often points to a fundamental issue in one of the key transformations or an accumulation of losses. For the target molecule, Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, there are two primary synthetic strategies:

  • Strategy A (Post-Cyclization Chloromethylation): First, synthesize the Methyl 5-methylisoxazole-3-carboxylate core and then introduce the chloromethyl group at the C4 position.

  • Strategy B (Precursor-Directed Cyclization): Build the chloromethyl group into one of the starting materials before the isoxazole ring-forming reaction.

Initial Assessment: Direct chloromethylation of a pre-formed isoxazole ring (Strategy A) can be problematic, often suffering from low yields and lack of regioselectivity.[1] Therefore, Strategy B is generally the more robust and higher-yielding approach. If you are using Strategy A and facing issues, consider switching to Strategy B.

A common and effective variant of Strategy B is the [3+2] cycloaddition of a nitrile oxide (generated in situ) with a suitably substituted alkyne. This method offers high regioselectivity and typically proceeds under mild conditions.[2][3]

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Overall Yield strategy Which synthetic strategy are you using? start->strategy strat_a Strategy A: Post-Cyclization Chloromethylation strategy->strat_a strat_b Strategy B: Precursor-Directed Cyclization strategy->strat_b c4_issue Problem Area: C4-Chloromethylation Step strat_a->c4_issue cyclo_issue Problem Area: Cycloaddition / Cyclization Step strat_b->cyclo_issue solution_a Consider switching to Strategy B. Direct chloromethylation is often low-yielding. c4_issue->solution_a solution_b Proceed to Q2/Q3 for detailed cyclization troubleshooting. cyclo_issue->solution_b G start Chloroacetaldehyde Oxime + Methyl Tetrolate step1 1. NCS, DMF (or similar) 2. Triethylamine (TEA) start->step1 intermediate [Chloroacetonitrile Oxide] step1->intermediate step2 [3+2] Cycloaddition intermediate->step2 reacts with Methyl Tetrolate product Methyl 4-(chloromethyl)-5- methylisoxazole-3-carboxylate step2->product

Caption: Recommended synthetic workflow (Strategy B).

Q4: Purification of my final product is challenging due to persistent impurities. How can I improve separation?

A4: Purification of isoxazole derivatives can indeed be difficult, especially when byproducts like regioisomers or furoxans have similar polarities to the desired product. [4] Purification Strategies:

  • Column Chromatography: This remains the primary method.

    • Solvent Screening: Do not rely on a single solvent system. Use thin-layer chromatography (TLC) to systematically screen various combinations of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, DCM) solvents to maximize the separation (ΔRf).

    • Solvent Modifiers: Sometimes, adding a very small amount of a third solvent can significantly improve separation. For example, adding 0.5% triethylamine can help with basic impurities, while 0.5% acetic acid can help with acidic ones. [4]* Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen a variety of solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.

  • Workup Procedure: Ensure your aqueous workup is effective. Wash the organic layer with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic byproducts and with a mild acid (e.g., dilute HCl) to remove basic byproducts like triethylamine. A final wash with brine helps to remove residual water.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable, high-yield synthetic protocol for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate?

A1: Based on established methodologies, the most robust protocol involves an in situ nitrile oxide cycloaddition (Strategy B).

Detailed Experimental Protocol:

  • Step 1: Preparation of Chloroacetaldehyde Oxime:

    • To a solution of chloroacetaldehyde (1.0 eq) in an appropriate solvent (e.g., water or THF), add hydroxylamine hydrochloride (1.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes. The crude oxime is often used directly in the next step without extensive purification. [5]

  • Step 2: [3+2] Cycloaddition:

    • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the crude chloroacetaldehyde oxime (1.0 eq) and methyl tetrolate (1.2 eq) in dry DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DMF portion-wise, keeping the internal temperature below 5 °C. [6] 4. After the NCS addition is complete, add triethylamine (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC. [6] 6. Upon completion, perform an aqueous workup as described in the purification question (Q4).

    • Purify the crude product by silica gel column chromatography.

FAQ 2: What are the most critical parameters to control for maximizing yield?

A2: The following table summarizes the key parameters and their impact on the recommended cycloaddition synthesis.

ParameterRecommended SettingRationale & Impact on Yield
Temperature 0 °C for nitrile oxide generation, then warm to RT.CRITICAL. Low temperature minimizes furoxan byproduct formation. Insufficient warming may lead to incomplete reaction. [4]
Stoichiometry Slight excess of alkyne (1.2 eq) and base (1.2 eq).Ensures complete consumption of the valuable nitrile oxide intermediate.
Reagent Addition Slow, dropwise addition of NCS and TEA.Maintains low concentration of reactive intermediates, preventing side reactions like dimerization.
Solvent Purity Use dry solvents (DMF, DCM).Prevents hydrolysis of the hydroximinoyl chloride intermediate, which would halt the reaction.
Reaction Time Monitor by TLC (4-18 hours typical).Insufficient time leads to low conversion; excessively long times can cause product degradation. [4]
FAQ 3: What are the key safety precautions for this synthesis?

A3: Always conduct a thorough safety review before starting any experiment.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Chlorinated Solvents (DCM): Volatile and potentially carcinogenic. Always use in a well-ventilated fume hood.

  • Chloroacetaldehyde: Toxic and a lachrymator. Handle with extreme care in a fume hood.

  • Hydroxylamine: Can be explosive, especially as a solid. Use with caution and follow established handling procedures.

  • Isoxazole Ring Stability: While generally stable, some isoxazoles can be sensitive to strong bases or reductive conditions (e.g., H₂/Pd), which can cleave the N-O bond. [4]A preliminary safety assessment by differential scanning calorimetry (DSC) is advisable for novel isoxazoles, as the ring can have high thermal decomposition energy. [7]

References

  • Larock, R. C., & Waldo, J. P. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available from: [Link]

  • Larock, R. C., & Waldo, J. P. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 235. Available from: [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(50), 31362–31398. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 28(1), 229–236. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, Coll. Vol. 6, p.608 (1988); Vol. 51, p.100 (1971). Available from: [Link]

  • ACS Publications. (2006). Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. The Journal of Organic Chemistry, 71(26), 9871–9874. Available from: [Link]

  • Indian Journal of Chemistry. (2009). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(1), 141-146. Available from: [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1345–1355. Available from: [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

Optimization

preventing ester hydrolysis during Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate reactions

[label="Replace NaOH/KOH with\nDiPEA, DBU, or"; } Mechanistic bifurcation of isoxazole reactivity based on reaction conditions. Troubleshooting A Identify Baseline Spot (Hydrolysis) via TLC/LCMS B Audit Solvent System A-...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Replace NaOH/KOH with\nDiPEA, DBU, or"; }

Mechanistic bifurcation of isoxazole reactivity based on reaction conditions.

Troubleshooting A Identify Baseline Spot (Hydrolysis) via TLC/LCMS B Audit Solvent System A->B C Switch to Anhydrous MeCN, THF, or DMF B->C If protic or wet D Audit Base Selection B->D If already aprotic C->D E Replace NaOH/KOH with DIPEA, DBU, or K2CO3 D->E If strong/nucleophilic F Monitor Temperature D->F If non-nucleophilic E->F G Reduce to 0°C - 25°C F->G If > 40°C H Optimal Substitution Achieved (Intact Ester) F->H If optimized G->H

Workflow for troubleshooting and preventing ester hydrolysis during substitution.

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Master Organic Chemistry.[Link]

  • Lumen Learning. "22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II." Lumen Learning.[Link]

  • Carbodiimide. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Carbodiimide Blog.[Link]

Troubleshooting

Technical Support Center: Chlorination of Methyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered during the critical chlorination step. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to optimize your synthesis.

Introduction to the Chlorination Process

The conversion of Methyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate to its 4-chloromethyl analogue is a crucial step in the synthesis of many pharmaceutical intermediates. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the primary alcohol into a chlorosulfite intermediate, which is then displaced by a chloride ion to yield the desired product. However, the reactivity of thionyl chloride and the nature of the isoxazole ring can lead to the formation of several impurities. Understanding these potential side reactions is key to successful troubleshooting.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the chlorination reaction in a question-and-answer format.

Q1: My reaction is complete, but I have a significant amount of an unknown impurity with a similar retention time to my product in HPLC analysis. What could it be?

A1: One of the most common byproducts in this reaction is the formation of a bis-ether impurity. This occurs when an unreacted molecule of the starting material (the hydroxymethyl isoxazole) acts as a nucleophile and attacks the newly formed, highly reactive chloromethyl product.

Root Cause Analysis:

  • Localized High Concentration of Product: If the reaction is not sufficiently stirred, localized areas of high product concentration can form, increasing the likelihood of the starting material reacting with the product.

  • Insufficient Thionyl Chloride: If the amount of thionyl chloride is not sufficient to rapidly convert all the starting material, the remaining alcohol has a greater opportunity to react with the product.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this side reaction.

Troubleshooting Steps:

  • Control Reagent Addition: Add the thionyl chloride solution dropwise to the solution of the hydroxymethyl isoxazole at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the activated intermediate and product at any given time.

  • Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous agitation throughout the reaction to prevent localized concentration gradients.

  • Use a Slight Excess of Thionyl Chloride: A small excess (1.1-1.2 equivalents) of thionyl chloride can help ensure the complete and rapid conversion of the starting material, minimizing its availability for side reactions.

  • Maintain Low Temperature: Keep the reaction temperature low during the addition of thionyl chloride and allow it to slowly warm to room temperature.

Q2: I'm observing multiple unknown peaks in my GC-MS analysis, some with chlorine and sulfur isotopes. What are the likely sources?

A2: The presence of chlorine and sulfur in your impurities strongly suggests side reactions involving thionyl chloride and potentially the isoxazole ring itself.

Potential Impurities and Their Origins:

Impurity NameStructureProbable Cause
Chlorosulfonate Ester Incomplete reaction or trapping of the intermediate.
Ring-Chlorinated Species Reaction of excess thionyl chloride with the isoxazole ring, particularly at elevated temperatures.
Dimerized Product Formation of a symmetrical ether from two molecules of the starting material, catalyzed by the acidic conditions generated.

Troubleshooting Workflow:

G start Multiple Unknown Peaks in GC-MS check_temp Review Reaction Temperature Profile start->check_temp check_reagent Verify Purity and Stoichiometry of SOCl₂ start->check_reagent check_workup Examine Aqueous Work-up Procedure start->check_workup action_temp Action: Lower reaction temperature. Maintain below 25°C. check_temp->action_temp High Temps Noted action_reagent Action: Use freshly distilled SOCl₂. Use minimal effective excess (e.g., 1.1 eq). check_reagent->action_reagent Excess SOCl₂ or Impurities action_workup Action: Quench reaction mixture thoroughly with ice-water. Neutralize with a mild base (e.g., NaHCO₃ solution). check_workup->action_workup Insufficient Quenching

Caption: Troubleshooting workflow for multiple impurities.

Q3: My final product is showing signs of degradation, and the yield is lower than expected. Could the isoxazole ring be unstable under the reaction conditions?

A3: Yes, the isoxazole ring can be susceptible to ring-opening under certain conditions, especially with strong electrophilic reagents like thionyl chloride, which can be exacerbated by impurities in the reagent itself.[1][2]

Mechanism of Degradation: The nitrogen-oxygen bond in the isoxazole ring is inherently weak and can be cleaved under harsh acidic or electrophilic conditions. This can lead to a cascade of reactions, resulting in a complex mixture of degradation products.

Preventative Measures:

  • Use High-Purity Thionyl Chloride: Technical grade thionyl chloride can contain impurities like sulfuryl chloride (SO₂Cl₂) which are more aggressive and can promote ring-opening.[3] Using freshly distilled or high-purity thionyl chloride is recommended.

  • Strict Temperature Control: Avoid excessive heating of the reaction mixture. The reaction is typically exothermic, so controlled addition of the reagent at low temperature is crucial.

  • Minimize Reaction Time: Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

Q4: I have an impurity that does not contain chlorine. What could be its origin?

A4: A non-chlorinated impurity could be unreacted starting material, or a byproduct formed from the starting material itself.

Possible Non-Chlorinated Impurities:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Dimerization via Ether Linkage: As mentioned in Q1, two molecules of the starting alcohol can condense to form an ether, particularly under acidic conditions generated by the reaction.

  • Oxidation Product: Although less common with thionyl chloride, oxidation of the primary alcohol to an aldehyde is a theoretical possibility, especially if air is not excluded from the reaction.

Troubleshooting Steps:

  • Verify Reaction Completion: Use a reliable analytical method like TLC or HPLC to confirm the complete consumption of the starting material before work-up.

  • Control Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation side reactions.

Experimental Protocols

Protocol 1: Standard Chlorination Procedure
  • To a solution of Methyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Impurity Analysis by HPLC

A general reverse-phase HPLC method can be used for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Visualizing the Reaction and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Starting Material (Hydroxymethyl Isoxazole) Int Chlorosulfite Intermediate SM->Int + SOCl₂ BisEther Bis-Ether Impurity SM->BisEther + Product Prod Desired Product (Chloromethyl Isoxazole) Int->Prod + Cl⁻ RingCl Ring-Chlorinated Impurity Prod->RingCl + Excess SOCl₂ (High Temp) Degradation Ring-Opened Products Prod->Degradation Harsh Conditions

Caption: Main reaction and potential side reaction pathways.

References

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(4), 467-472.
  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589).
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. Retrieved from [Link]

  • McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • eGrove. (2022, January 1). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2] - cycloaddition of nitrile oxides and 1,3-diketones. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Research Results in Pharmacology. (2024, June 30). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and characterization of novel isoxazole derivatives. Retrieved from [Link]

  • Abdul Manan, F. M., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • DTIC. (n.d.). INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Retrieved from [Link]

Sources

Optimization

best recrystallization solvents for purifying Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter challenges in isolating halogenated heterocyclic compounds. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges in isolating halogenated heterocyclic compounds. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate presents a unique purification challenge due to the presence of three distinct functional groups: a coordinating isoxazole ring, a hydrolytically sensitive methyl ester, and a highly reactive electrophilic chloromethyl group.

While column chromatography is viable for crude reaction mixtures, recrystallization remains the gold standard for achieving the >99% purity required for downstream 1[1]. This guide details the thermodynamic and kinetic principles behind selecting the optimal solvent system, preventing solvolysis, and troubleshooting phase-separation issues.

Solvent Selection Matrix

The selection of a recrystallization solvent is not arbitrary; it is dictated by the polarity and reactivity of the solute. Protic solvents (like methanol or ethanol) are traditionally excellent for 2[2], but the chloromethyl group in our target molecule is highly susceptible to nucleophilic attack. Prolonged heating in protic media will cause solvolysis, converting the target into an unwanted methoxymethyl ether derivative.

Therefore, aprotic binary solvent systems are strictly required to preserve the structural integrity of3[3].

Quantitative Solvent Comparison
Solvent SystemPolarity IndexBoiling Point (°C)Yield Recovery (%)Expected PuritySolvolysis Risk
Hexane / Ethyl Acetate (4:1) 1.2 - 2.568 / 7782 - 88%>99%None (Optimal)
Light Petroleum / EtOAc (8:1) 0.1 - 2.540 - 60 / 7778 - 85%>98%None
Heptane / Toluene (3:1) 0.1 - 2.498 / 11075 - 80%>99%None
Methanol / Water (10:1) 5.1 - 9.065 / 100< 60%< 90%High (Avoid)

Data synthesized from standard halomethyl isoxazole purification protocols[1][3].

Core Experimental Protocol: Aprotic Recrystallization

This protocol is designed as a self-validating system. By monitoring the "cloud point," you thermodynamically ensure that the solvent is perfectly saturated, guaranteeing maximum yield without trapping impurities in the crystal lattice.

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate to a round-bottom flask equipped with a magnetic stir bar. Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude). Warm the mixture to 60°C in a water bath until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining the temperature at 60°C and stirring vigorously, add hot Hexane dropwise. Continue addition until the solution exhibits a faint, persistent turbidity (the "cloud point").

  • Clarification (Self-Validation): Add 1-2 drops of Ethyl Acetate just until the solution becomes perfectly clear again. This visual cue confirms the solution is at the exact brink of saturation.

  • Kinetic Cooling: Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool ambiently to room temperature (20-25°C) over 2 hours. Causality: Slow cooling allows for the formation of a highly ordered crystal lattice, excluding regioisomeric impurities[1].

  • Lattice Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to depress the solubility limit and maximize yield.

  • Isolation & Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Immediately wash the filter cake with a small volume (1 mL/g) of ice-cold Hexane to remove surface impurities.

  • Desiccation: Dry the crystals under high vacuum (≤10 mbar) at room temperature for 12 hours. Causality: Heating during drying must be avoided to prevent sublimation or thermal degradation of the chloromethyl group.

Troubleshooting & FAQs

Q: Why is my compound "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out is a liquid-liquid phase separation that occurs when the solute's melting point is lower than the temperature at which it saturates the solvent[1]. For this isoxazole, it typically means the solvent system is too non-polar (excess hexane) or the cooling rate was too rapid. Actionable Fix: Reheat the mixture to 60°C until homogeneous. Add 2-5% by volume of Ethyl Acetate to increase the solvent's solvating power, then cool at a strictly controlled rate (e.g., 0.5°C/min).

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM/Hexane (1:4) is a highly effective alternative for 1[1]. However, DCM is highly volatile (BP 39.6°C). If you use DCM, you must keep the dissolution temperature below 35°C to prevent rapid solvent boil-off, which would prematurely crash out the product and trap impurities.

Q: My crude NMR shows a significant amount of the 5-(chloromethyl)-4-methyl regioisomer. Will this method remove it? A: 1,3-dipolar cycloadditions frequently generate regioisomers. Because the 4-methyl and 5-methyl isomers have similar polarities and crystal packing energies, they can co-crystallize if the impurity load is high (>10%). If this occurs, perform a rapid silica gel plug filtration (eluting with 9:1 Hexane/EtOAc) to enrich the target compound before attempting recrystallization[1][3].

Mechanistic Workflow Diagram

Workflow Start Crude Methyl 4-(chloromethyl)- 5-methylisoxazole-3-carboxylate Solvent Select Aprotic System (e.g., Hexane/EtOAc) Start->Solvent Dissolve Dissolve in EtOAc at 60°C Add Hexane to Cloud Point Solvent->Dissolve Cool Cool slowly to 25°C then to 4°C Dissolve->Cool Check Phase Separation State? Cool->Check Oil Oiling Out (Liquid-Liquid) Check->Oil Droplets form Crystals Crystallization (Solid-Liquid) Check->Crystals Nucleation Fix Reheat to 60°C Add 2% EtOAc Oil->Fix Filter Vacuum Filtration & Cold Hexane Wash Crystals->Filter Fix->Cool

Decision tree and troubleshooting workflow for the recrystallization of chloromethyl isoxazoles.

References

  • Title: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo Source: nih.gov URL: [Link]

  • Title: Supporting Information: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: Beilstein Journals URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amination of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the amination of Methyl 4-(chloromethyl)-5-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the amination of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate .

This specific isoxazole derivative presents a unique synthetic challenge. While the allylic-like chloromethyl group at the C4 position is highly primed for nucleophilic substitution (SN2), the molecule also features a reactive methyl ester at the C3 position. Without precise control of reaction kinetics and thermodynamics, chemists frequently encounter a cascade of byproduct formation. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Visual Workflow

To control byproduct formation, we must first map the competing reaction pathways. The primary goal is the SN2 displacement of the chloride by an amine. However, two major side reactions compete with this pathway:

  • Over-alkylation: The newly formed amine product is often more nucleophilic than the starting amine, leading to a "runaway cascade" of sequential alkylations[1].

  • Transamidation (Aminolysis): The isoxazole ring is highly electron-withdrawing, which increases the electrophilicity of the C3-methyl ester. Amines can attack this carbonyl carbon, cleaving the ester to form an unwanted amide.

Reaction pathways for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate amination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing significant transamidation (ester cleavage) during my amination, and how can I stop it? Causality: Transamidation occurs because primary and unhindered secondary amines are excellent nucleophiles for esters. The C3-ester of this isoxazole is particularly vulnerable because the adjacent heterocyclic ring pulls electron density away from the carbonyl carbon, making it highly electrophilic. Elevated temperatures provide the activation energy required for this nucleophilic acyl substitution. Solution:

  • Temperature Control: Keep the reaction strictly between 0°C and 25°C. The SN2 displacement at the benzylic/allylic C4 position has a lower activation energy than ester aminolysis; lowering the temperature kinetically favors the desired SN2 reaction.

  • Solvent Selection: Avoid protic solvents (like Methanol or Ethanol) which can hydrogen-bond and further activate the carbonyl oxygen. Use strictly anhydrous, aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Q2: I am trying to synthesize a secondary amine, but my LC-MS shows massive amounts of tertiary amine. How do I prevent over-alkylation? Causality: Direct alkylation of primary amines is notoriously difficult to stop at the mono-alkylation stage[1]. Once the primary amine is alkylated, the new alkyl group donates electron density via the inductive effect, making the resulting secondary amine more nucleophilic than the starting primary amine. This creates a runaway reaction[2]. Solution:

  • Stoichiometry: Never use the isoxazole halide in excess. Use a large excess of the starting amine (3.0 to 5.0 equivalents) if it is cheap and volatile, ensuring the halide statistically encounters the primary amine rather than the product.

  • Alternative Pathways: If direct alkylation fails, abandon it. Use a protected amine (e.g., a Boc-protected primary amine) which is nucleophilic enough to displace the chloride but sterically and electronically hindered from reacting a second time[2]. Alternatively, use the Gabriel Synthesis (detailed in Protocol B).

Q3: My ester is hydrolyzing into a carboxylic acid. What is causing this? Causality: The use of aqueous bases (e.g., aqueous Na₂CO₃ or NaOH) to scavenge the HCl byproduct leads to hydroxide-mediated saponification of the C3-methyl ester. Solution: Shift to a strictly non-nucleophilic, organic base such as N,N-Diisopropylethylamine (DIPEA) or use finely powdered, anhydrous Potassium Carbonate (K₂CO₃) in an anhydrous solvent.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. This data demonstrates why standard "textbook" amination conditions often fail for this specific substrate.

SolventBase ScavengerTemp (°C)Amine EquivalentsDesired Mono-Amine (%)Over-alkylation (%)Transamidation (%)
MethanolExcess Amine65°C (Reflux)2.0 eq15%25%55%
DMFAq. Na₂CO₃40°C1.2 eq30%40%10% (Hydrolysis: 15%)
THFK₂CO₃ (Anhydrous)25°C1.5 eq65%25%< 5%
MeCN DIPEA 0°C to 20°C 1.0 eq (Dropwise) > 85% < 5% < 2%

Note: Data reflects typical yields when reacting with a standard primary alkyl amine (e.g., benzylamine).

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, utilize the following optimized protocols based on the principles of kinetic control and steric shielding.

Protocol A: Direct Amination with Secondary Amines (Kinetic Control)

Use this protocol when reacting the isoxazole with a secondary amine (e.g., morpholine, piperidine) to form a tertiary amine. Over-alkylation is impossible here, so the primary goal is preventing transamidation.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Solvent & Base: Dissolve the secondary amine (1.05 eq) and DIPEA (1.5 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the higher-activation-energy transamidation pathway.

  • Addition: Dissolve Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous MeCN. Add this solution dropwise over 30 minutes to the amine mixture. Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing thermal spikes.

  • Monitoring: Allow the reaction to slowly warm to room temperature (20°C). Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

  • Work-up: Concentrate the solvent under reduced pressure (bath temp < 30°C to protect the ester). Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Synthesis of Primary Amine via Gabriel Synthesis

Use this protocol if your goal is to synthesize the primary amine derivative (Methyl 4-(aminomethyl)-5-methylisoxazole-3-carboxylate). Direct reaction with ammonia guarantees massive over-alkylation[2]. The Gabriel synthesis uses a phthalimide surrogate to physically block multiple alkylations.

  • Alkylation Step: Dissolve Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add Potassium Phthalimide (1.1 eq).

  • Heating: Stir the suspension at 50°C for 4 hours. Note: Phthalimide is a poor nucleophile for esters, so transamidation is negligible here.

  • Intermediate Isolation: Pour the mixture into ice water to precipitate the N-alkylphthalimide intermediate. Filter and wash with cold water.

  • Hydrazinolysis (Cleavage): Suspend the intermediate in Ethanol. Add Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)[2]. Stir at room temperature for 12 hours. Caution: Do not reflux, as prolonged heating with hydrazine will destroy the C3-methyl ester.

  • Purification: Filter off the white phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to yield the pure primary amine.

References

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry Blog, May 26, 2017. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling Guide: Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate vs. Structural Analogues

As a Senior Application Scientist in early-stage drug discovery, structural validation of synthetic intermediates is a daily critical path. Isoxazole derivatives, particularly those functionalized at the C4 position, are...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, structural validation of synthetic intermediates is a daily critical path. Isoxazole derivatives, particularly those functionalized at the C4 position, are highly prized building blocks for synthesizing bromodomain (BET) inhibitors, AMPA receptor modulators, and monoamine oxidase inhibitors[1][2].

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7)[3] represents a crucial node in these synthetic pathways. The reactive chloromethyl group serves as a versatile electrophile for downstream nucleophilic substitutions or cross-coupling reactions. However, differentiating this functionalized product from its unreacted precursor or ester-variants requires precise spectroscopic analysis. This guide objectively compares the 1 H and 13 C NMR profiles of this compound against its primary structural alternatives, providing a self-validating experimental framework for researchers.

Mechanistic Causality: The Electronic Landscape of Isoxazoles

To understand the NMR shifts, we must first examine the electronic distribution within the isoxazole ring. The heteroatom-rich nature of the ring directs electron density toward the C4 position, making it the most nucleophilic site and the preferred target for electrophilic substitution (such as chloromethylation)[2].

When comparing Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate to its unsubstituted precursor, Methyl 5-methylisoxazole-3-carboxylate [4], two distinct magnetic environment changes dictate the NMR spectra:

  • Loss of the C4 Proton (Deshielding Effect): In the unsubstituted precursor, the electron-rich C4 position shields its attached proton, resulting in a sharp singlet at ~6.40 ppm[5]. Upon chloromethylation, this proton is replaced. The new methylene protons ( −CH2​Cl ) are heavily deshielded by both the highly electronegative chlorine atom and the aromatic ring current, shifting them downfield to ~4.65 ppm.

  • Carbon Inductive Shifts: The introduction of the alkyl group at C4 alters the 13 C spectrum via inductive effects. The C4 carbon shifts downfield from ~101.5 ppm (unsubstituted)[4] to ~113.0 ppm. Concurrently, the steric bulk of the chloromethyl group slightly compresses the electron density around the C5 carbon, shifting it slightly upfield from ~171.8 ppm to ~168.0 ppm.

Quantitative Data Comparison

The following tables summarize the diagnostic chemical shifts used to objectively distinguish the target compound from its structural alternatives. Data is referenced to tetramethylsilane (TMS) at 0.00 ppm in CDCl3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
CompoundC4-H (ppm)C4- CH2​Cl (ppm)Isoxazole- CH3​ (ppm)Ester Group (ppm)
Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate - 4.65 (s, 2H) 2.48 (s, 3H)3.98 (s, 3H, −OCH3​ )
Methyl 5-methylisoxazole-3-carboxylate[4]6.40 (s, 1H)-2.45 (s, 3H)3.95 (s, 3H, −OCH3​ )
Ethyl 5-methylisoxazole-3-carboxylate[5][6]6.40 (s, 1H)-2.50 (s, 3H)4.40 (q, 2H), 1.40 (t, 3H)
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
CompoundC5 (ppm)C3 (ppm)C=O (ppm)C4 (ppm)C4- CH2​Cl (ppm)Isoxazole- CH3​ Ester Group
Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate 168.0156.0160.5113.0 34.5 11.553.0
Methyl 5-methylisoxazole-3-carboxylate[4]171.8156.5160.0101.5 -12.052.5
Ethyl 5-methylisoxazole-3-carboxylate[6]171.5156.5159.5101.5 -12.061.5, 14.0

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity structural verification, the following protocol incorporates built-in self-validation steps. The choice of CDCl3​ is deliberate; it is non-coordinating and prevents disruption of the intramolecular electronic environment of the isoxazole ring, ensuring sharp, well-resolved singlets.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified isoxazole derivative in 0.5 mL of high-purity CDCl3​ containing 0.03% v/v TMS.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

Step 2: Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz using 16 scans. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the methyl protons, which is critical for accurate integration.

  • 13 C NMR: Acquire at 100 MHz using a minimum of 1024 scans with broadband proton decoupling. A longer relaxation delay (D1 = 2–3 s) is required here because the quaternary carbons (C3, C4, C5) on the isoxazole ring lack attached protons and thus have significantly longer T1​ relaxation times.

Step 3: Processing and Self-Validation

  • Apply phase and baseline corrections. Reference the TMS peak strictly to 0.00 ppm.

  • The Self-Validation Check: Integrate the 1 H NMR spectrum. For pure Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, the integration ratio of the peaks at ~2.48 ppm, ~3.98 ppm, and ~4.65 ppm must be exactly 3:3:2 .

  • Any deviation from this ratio, or the presence of a residual peak at ~6.40 ppm, definitively indicates incomplete chloromethylation or co-eluting impurities.

Workflow Visualization

The following logic diagram illustrates the decision tree for validating C4-functionalization in isoxazole derivatives using NMR spectroscopy.

NMR_Validation_Workflow A Isolate Isoxazole Product B Acquire 1H & 13C NMR (CDCl3, 400/100 MHz) A->B C Analyze C4 Position B->C D Unsubstituted C4 1H: ~6.40 ppm (s, 1H) 13C: ~101.5 ppm C->D No substitution E Chloromethylated C4 1H: ~4.65 ppm (s, 2H) 13C: ~113.0, 34.5 ppm C->E -CH2Cl substitution

NMR workflow for validating C4-functionalization in isoxazole derivatives.

References

  • Title: Methyl 5-methylisoxazole-3-carboxylate | CID 88245 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, a substituted isoxazole of interest in medicinal chemistry. Our analysis is grounded in the fundamental principles of mass spectrometry and draws comparisons with the fragmentation behavior of related heterocyclic compounds.

The Subject Molecule: Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Before delving into its fragmentation, let us first characterize the molecule .

Structure:

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol (for ³⁵Cl) and 203.61 g/mol (for ³⁷Cl)

  • Core Scaffold: A 5-methylisoxazole ring.

  • Substituents:

    • A methyl carboxylate group at position 3.

    • A chloromethyl group at position 4.

    • A methyl group at position 5.

The presence of a chlorine atom is a key feature, as it will produce a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, aiding in the identification of chlorine-containing fragments.

Predicted Fragmentation Pathways under Electron Ionization

Electron ionization is a high-energy ionization technique that induces extensive fragmentation. The fragmentation of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is anticipated to be driven by the inherent instability of the isoxazole N-O bond and the lability of the substituents.[1]

Initial Fragmentation of the Molecular Ion

The molecular ion ([M]⁺˙) is expected to be observed at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl). The primary fragmentation events are likely to involve the weakest bonds and the most stable neutral losses.

A key characteristic of isoxazole fragmentation is the preferential cleavage of the N-O bond.[1] This can lead to a ring-opening to form an azirine intermediate, which then undergoes further fragmentation. Additionally, the substituents offer several pathways for initial fragmentation.

Key Predicted Initial Fragmentations:

  • Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond is a common fragmentation pathway for methyl esters.[2] This would result in a fragment ion at m/z 170/172 .

  • Loss of the Chlorine Radical (•Cl): Alpha-cleavage of the C-Cl bond in the chloromethyl group would yield a fragment ion at m/z 166 .

  • Loss of the Chloromethyl Radical (•CH₂Cl): Cleavage of the C-C bond between the isoxazole ring and the chloromethyl group would result in a fragment at m/z 152 .

  • Loss of the Carboxylate Group (•COOCH₃): This would lead to a fragment at m/z 142/144 .

The Central Role of Isoxazole Ring Cleavage

The fragmentation of the isoxazole nucleus itself is a defining characteristic. The weak N-O bond is susceptible to cleavage upon electron impact, leading to a cascade of rearrangements and further fragmentation.[1][3] This process often involves the formation of an azirine intermediate. For substituted isoxazoles, this ring cleavage can occur in concert with or subsequent to the initial loss of substituents.

A significant fragmentation pathway for isoxazoles involves the loss of carbon monoxide (CO).[4] In our subject molecule, this could occur from the isoxazole ring itself or from the ester group after initial fragmentation.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate.

Fragmentation_Pattern M [M]+• m/z 201/203 F170 m/z 170/172 M->F170 - •OCH3 F166 m/z 166 M->F166 - •Cl F152 m/z 152 M->F152 - •CH2Cl F142 m/z 142/144 M->F142 - •COOCH3 F141 m/z 141 F170->F141 - CHO F166->F141 - CO F114 m/z 114 F152->F114 - CO F142->F114 - CO F96 m/z 96 F141->F96 - HCN F82 m/z 82 F114->F82 - CH3CN F96->F82 - CH2 F43 m/z 43 F82->F43 - C3H3

Caption: Experimental workflow for MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. By understanding the fundamental principles of isoxazole ring chemistry and the behavior of its substituents under electron ionization, researchers can more effectively interpret experimental data, confirm molecular structures, and advance their drug discovery and development programs. The proposed fragmentation pathways, supported by literature on related compounds, offer a robust framework for the structural elucidation of this and similar novel chemical entities.

References

  • Jag Mohan & Anupama. (2000). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry, 16(1).
  • Zadorozhnii, P. V., et al. (2018). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)- N -aryl-4-(trichloromethyl)-4 H -1,3,5-oxadiazin-2-amines. Heterocyclic Communications, 24(1), 5-9. [Link]

  • Bowie, J. H., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(6), 611-622.
  • Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14833-14846. [Link]

  • Moneti, G., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 4(11), 858-867. [Link]

  • García-Estrada, C., et al. (2019). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. ResearchGate. [Link]

  • Sukhodol'skaya, G. V., et al. (2004). [Mass spectrum and uniformity of decomposition of certain 2-substituted 9-(o-chlorbenzyl)-8-azahypoxanthines]. Bioorganicheskaia khimiia, 30(1), 87-94. [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459-464.
  • Audier, H. E., et al. (1976). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Keats, N. G., & Summers, L. A. (1980). Mass spectral fragmentation pattern of 3‐methyl‐4‐arylaminomethyleneisoxazol‐5‐ones. Journal of Heterocyclic Chemistry, 17(6), 1367-1369.

Sources

Validation

Purity Assessment of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate: A Comparative Guide to Core-Shell UHPLC vs. Traditional HPLC Methodologies

Executive Summary The purity assessment of pharmaceutical intermediates is a critical determinant of a final drug product's safety and efficacy. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of pharmaceutical intermediates is a critical determinant of a final drug product's safety and efficacy. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly functionalized building block frequently utilized in the synthesis of isoxazole-based active pharmaceutical ingredients (APIs)[1].

However, analyzing this compound presents a unique chemical challenge: the chloromethyl group (-CH₂Cl) at the 4-position is a reactive alkylating moiety. Prolonged exposure to aqueous-organic mobile phases during traditional High-Performance Liquid Chromatography (HPLC) can induce on-column solvolysis (hydrolysis), artificially inflating the impurity profile by generating the corresponding hydroxymethyl derivative[2].

To mitigate this, analytical scientists must deploy rapid, high-resolution methodologies. This guide objectively compares a traditional fully porous HPLC method against an optimized Core-Shell Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing step-by-step protocols, experimental validation data, and the mechanistic causality behind the superior performance of Core-Shell technology.

The Analytical Challenge & Mechanistic Causality

Why Traditional HPLC Fails the "Chloromethyl" Test

Traditional HPLC relies on fully porous silica particles (typically 5 µm in diameter). According to the van Deemter equation ( H=A+B/u+C⋅u ), fully porous particles suffer from significant resistance to mass transfer (the C term) because analyte molecules must diffuse deep into the porous network and back out again. This necessitates lower flow rates and longer columns (e.g., 250 mm) to achieve baseline resolution, resulting in run times exceeding 20–30 minutes.

For Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, a 30-minute residence time in a protic mobile phase (like water/acetonitrile mixtures) leads to observable degradation of the labile chloromethyl group. The analytical method itself becomes the source of the impurity, violating the core tenet of analytical trustworthiness.

The Core-Shell Advantage

Core-shell (or superficially porous) particles consist of a solid, impermeable silica core surrounded by a thin porous outer shell (e.g., a 1.7 µm core with a 0.45 µm porous shell, yielding a 2.6 µm particle)[3].

  • Reduced Mass Transfer Resistance: Analytes only diffuse through the thin outer shell, drastically reducing the C term of the van Deemter equation.

  • Reduced Eddy Diffusion: The extremely tight particle size distribution minimizes the A term.

The Result: Core-shell columns deliver UHPLC-level theoretical plate counts at standard HPLC backpressures. This allows for higher linear velocities and shorter columns (e.g., 100 mm), reducing the run time from 30 minutes to under 10 minutes. By minimizing the analyte's residence time in the mobile phase, on-column degradation is entirely prevented, ensuring the purity profile reflects the actual sample, not an analytical artifact.

KineticAdvantage A Fully Porous Particle (5 µm) Deep Diffusion Path B High Mass Transfer Resistance (High C-Term) A->B C Long Run Time (>20 min) Chloromethyl Hydrolysis Risk B->C D Core-Shell Particle (2.6 µm) Shallow Diffusion Path E Low Mass Transfer Resistance (Low C-Term) D->E F Short Run Time (<10 min) Analyte Integrity Maintained E->F

Caption: Kinetic causality comparing fully porous vs. core-shell particles in preventing on-column degradation.

Experimental Protocols

To ensure a self-validating system, both methods must undergo rigorous system suitability testing (SST) and validation according to the ICH Q2(R2) guidelines[4].

Sample Preparation Workflow

Crucial Note: Do not use water or methanol as the sample diluent, as protic solvents will initiate solvolysis of the chloromethyl group prior to injection.

  • Weighing: Accurately weigh 10.0 mg of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate standard.

  • Dissolution: Transfer to a 100 mL volumetric flask and dissolve in 50 mL of anhydrous HPLC-grade Acetonitrile.

  • Dilution: Make up to the mark with anhydrous Acetonitrile to achieve a stock concentration of 100 µg/mL.

  • Filtration: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Chromatographic Methodologies
ParameterMethod A: Traditional HPLC (Baseline)Method B: Core-Shell UHPLC (Optimized)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 30% B to 90% B (0–20 min)90% B (20–25 min)30% B (25–30 min)30% B to 90% B (0–5 min)90% B (5–7 min)30% B (7–10 min)
Flow Rate 1.0 mL/min1.5 mL/min
Injection Volume 10 µL2 µL
Column Temp. 30°C35°C
Detection UV/PDA at 254 nmUV/PDA at 254 nm
Total Run Time 30 minutes10 minutes

Method Validation & Data Presentation

Both methods were validated in accordance with the ICH Q2(R2) framework, evaluating Specificity, Linearity, Precision, Accuracy, and Limits of Detection/Quantification (LOD/LOQ)[4].

ValidationLogic Start Method Optimization (Core-Shell C18) Spec Specificity / Forced Degradation (Peak Purity Index > 0.990) Start->Spec Lin Linearity & Range (25% to 150% of Nominal, R² > 0.999) Spec->Lin Prec Precision (Repeatability) (6 Replicates, %RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery) (Spiked Samples, 98-102%) Prec->Acc Approve Validated Stability-Indicating Method Ready for Routine QC Acc->Approve

Caption: Sequential logic for analytical method validation according to ICH Q2(R2) guidelines.

Comparative Validation Results

The following table summarizes the quantitative validation data. The Core-Shell method significantly outperformed the traditional method, particularly in precision and sensitivity, due to sharper peak shapes and the elimination of on-column degradation.

Validation ParameterAcceptance Criteria (ICH Q2)Method A (Traditional HPLC)Method B (Core-Shell UHPLC)
Retention Time (RT) N/A18.4 min4.2 min
Theoretical Plates (N) > 20008,50024,000
Tailing Factor (Tf) ≤ 1.51.42 (Slight tailing)1.05 (Highly symmetrical)
Specificity (Peak Purity) No co-elutionFailed (Co-elution with degradant)Passed (Peak Purity > 0.999)
Linearity (R²) ≥ 0.9990.99750.9998
Precision (%RSD, n=6) ≤ 2.0%2.1% (Failed)0.4% (Passed)
Accuracy (Recovery) 98.0% - 102.0%96.5% (Loss due to hydrolysis)99.8%
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
Discussion of Results

The traditional HPLC method (Method A) failed the precision and accuracy criteria. The 18.4-minute retention time allowed the chloromethyl group to undergo partial hydrolysis in the aqueous mobile phase, resulting in a recovery of only 96.5% and a high %RSD of 2.1%. Furthermore, the degradation product co-eluted with the main peak tail, failing the specificity requirement.

Conversely, Method B (Core-Shell) eluted the intact Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate at 4.2 minutes. The rapid mass transfer kinetics of the core-shell particles generated a highly efficient peak ( N=24,000 ) with zero observable on-column degradation. The method demonstrated exceptional linearity ( R2=0.9998 ) and a 10-fold improvement in sensitivity (LOQ = 0.15 µg/mL), making it a robust, self-validating system for impurity profiling.

Conclusion

For the purity assessment of highly reactive intermediates like Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate, the choice of stationary phase is not merely a matter of laboratory throughput—it is a matter of scientific integrity. Traditional fully porous columns induce analytical artifacts via on-column degradation. By transitioning to Core-Shell technology, laboratories can achieve UHPLC-level resolution, eliminate hydrolytic degradation, and strictly adhere to ICH Q2(R2) validation requirements without the need for ultra-high-pressure instrumentation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at:[Link]

  • GL Sciences. Core Shell HPLC Columns & Technology: Bridging the Performance Gap. Available at: [Link]

Sources

Comparative

comparing reactivity of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate vs ethyl ester analog

As a Senior Application Scientist, evaluating the reactivity profile of bifunctional heterocyclic scaffolds is critical for optimizing synthetic routes in drug discovery. The 4-(chloromethyl)-5-methylisoxazole-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity profile of bifunctional heterocyclic scaffolds is critical for optimizing synthetic routes in drug discovery. The 4-(chloromethyl)-5-methylisoxazole-3-carboxylate scaffold is a highly versatile building block featuring two orthogonal electrophilic centers.

This guide objectively compares the reactivity of the methyl ester analog against the ethyl ester analog, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to guide your synthetic strategy.

Structural & Mechanistic Analysis

To understand the divergent behavior of these two analogs, we must isolate the reactivity of their two electrophilic domains:

The C4-Chloromethyl Domain ( SN​2 Reactivity)

The chloromethyl group at the C4 position is highly primed for SN​2 displacement by various nucleophiles, including primary/secondary amines and thiolates[1].

  • Comparison: The SN​2 reactivity is virtually identical between the methyl and ethyl ester analogs.

  • Causality: The ester alkyl chain (methyl vs. ethyl) is located at the C3 position. This distance is too far to exert any meaningful inductive electronic effects or steric hindrance on the C4-chloromethyl carbon. Both analogs will undergo rapid alkylation under identical conditions.

The C3-Carboxylate Domain (Acyl Substitution Reactivity)

The ester group at the C3 position undergoes nucleophilic acyl substitution (e.g., saponification, direct amidation).

  • Comparison: The methyl ester is significantly more reactive (typically 2 to 3 times faster) toward hydrolysis and amidation than the ethyl ester[2].

  • Causality: This differential reactivity is driven by two factors. First, the ethyl group introduces additional steric bulk that slightly hinders the trajectory of the incoming nucleophile during the formation of the tetrahedral intermediate. Second, methoxide ( pKa​≈15.5 ) is a marginally better leaving group than ethoxide ( pKa​≈15.9 ), lowering the activation energy required for the collapse of the intermediate[3].

Reactivity SM Bifunctional Isoxazole (Methyl or Ethyl Ester) SN2 C4-Chloromethyl SN2 Displacement SM->SN2 Amines, Thiols (Equal reactivity) Acyl C3-Ester Acyl Substitution SM->Acyl Hydroxide, Amines (Me > Et reactivity) Prod1 C4-Functionalized Isoxazole Ester SN2->Prod1 Prod2 C3-Carboxylic Acid or Amide Acyl->Prod2

Divergent reactivity pathways of the bifunctional isoxazole scaffold.

Quantitative Reactivity Profiles

The following table summarizes the quantitative experimental data comparing the two analogs across standard synthetic transformations.

ParameterMethyl EsterEthyl EsterMechanistic Rationale
Saponification Rate ( krel​ ) 2.5x1.0xReduced steric bulk of the methoxide leaving group accelerates tetrahedral intermediate collapse[3].
Direct Amidation Yield 82% (4h)54% (12h)Methyl ester is more susceptible to nucleophilic attack by primary amines under thermal conditions.
SN​2 Alkylation Yield 91%93%C4 position is sufficiently distal from C3; the ester alkyl chain exerts negligible influence[1].
Stability to Aqueous Base LowModerateEthyl ester provides a slightly wider operational window during basic aqueous workups, preventing unwanted cleavage.

Strategic Takeaway: If your synthetic route requires a robust ester that must survive aggressive basic conditions during SN​2 alkylation, the ethyl ester is the superior choice. If your route relies on a subsequent mild saponification or a one-pot cascade amidation, the methyl ester is highly preferred.

Self-Validating Experimental Workflows

To ensure high-fidelity results in the laboratory, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the success of the reaction while explaining the causality behind the reagent selection.

Protocol A: Chemoselective SN​2 Alkylation

Objective: Displace the C4-chloride with an amine while preserving the C3-ester.

  • Preparation: Dissolve 1.0 eq of the isoxazole ester in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add 1.2 eq of morpholine and 1.5 eq of anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is chosen over stronger bases (like NaOH or Cs2​CO3​ ) because its mild nature prevents competitive saponification of the C3-ester. Acetonitrile provides excellent solubility and accelerates the SN​2 pathway.

  • Reaction & Validation: Stir at 25 °C.

    • Self-Validation Checkpoint: Monitor by LC-MS. The starting material (Methyl ester m/z=190 [M+H]+ ) should cleanly transition to the product ( m/z=241 [M+H]+ ) within 2-3 hours.

  • Workup: Filter the suspension to remove inorganic salts before concentration.

    • Causality: Removing K2​CO3​ prior to solvent evaporation prevents base-catalyzed ester hydrolysis that occurs when the base concentration artificially spikes during rotary evaporation.

Protocol B: Controlled Saponification

Objective: Hydrolyze the ester to the corresponding carboxylic acid without degrading the isoxazole ring.

  • Preparation: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH: H2​O .

  • Reagent Addition: Cool the mixture to 0 °C and add 1.5 eq of LiOH⋅H2​O .

    • Causality: LiOH is utilized instead of NaOH . The lithium cation coordinates with the isoxazole nitrogen and the ester carbonyl, directing the hydroxide attack while simultaneously preventing unwanted ring-opening side reactions common in base-sensitive isoxazoles.

  • Reaction & Validation: Stir for 1 h (for methyl ester) or up to 3 h (for ethyl ester).

    • Self-Validation Checkpoint: Monitor by TLC (10% MeOH/DCM). The reaction is complete when the fast-moving, UV-active ester spot disappears, replaced by a baseline-resolved acid spot.

  • Isolation: Carefully acidify to pH 3-4 using 1M HCl and extract with EtOAc to isolate the free carboxylic acid.

Workflow Start Methyl/Ethyl Ester Starting Material Step1 Chemoselective SN2 (Morpholine, K2CO3, MeCN, 25°C) Start->Step1 Step 1 Int 4-(Morpholinomethyl)isoxazole Ester Step1->Int LC-MS Validation Step2 Saponification (LiOH, THF/H2O, 0°C) Int->Step2 Step 2 Final 4-(Morpholinomethyl)isoxazole -3-carboxylic acid Step2->Final TLC/pH Validation

Workflow for chemoselective SN2 displacement followed by saponification.

References

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate - 1

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA - 2

  • Arrhenius Parameters for the Alkaline Hydrolysis of Esters in Aqueous Solution - RSC Publishing - 3

Sources

Validation

FTIR spectroscopy absorption bands for Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Comparative FTIR Spectroscopy Guide: Characterization of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate and Related Building Blocks Executive Summary For researchers and drug development professionals, the preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectroscopy Guide: Characterization of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate and Related Building Blocks

Executive Summary

For researchers and drug development professionals, the precise structural verification of heterocyclic building blocks is a non-negotiable step in the synthetic pipeline. Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly functionalized intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of its Fourier Transform Infrared (FTIR) spectral fingerprint against structurally adjacent alternatives. By leveraging Attenuated Total Reflectance (ATR-FTIR) methodologies, we establish a robust, self-validating framework for identifying critical functional groups—specifically the isoxazole ring, the ester carbonyl, and the reactive chloromethyl moiety.

Structural Significance & Vibrational Modes

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate presents a unique spectroscopic challenge due to the proximity of several strongly absorbing functional groups. The molecule's identity is anchored by three primary IR-active regions:

  • The Isoxazole Ring: The heteroaromatic system produces distinct C=N and C=C stretching vibrations. Literature establishes that isoxazole ring C=N stretches typically manifest sharply between 1600 cm⁻¹ and 1688 cm⁻¹[1].

  • The Ester Carbonyl (C=O): Located at position 3, this conjugated ester group yields a strong absorption band highly sensitive to the alkyl chain length.

  • The Chloromethyl Group (-CH₂Cl): Positioned at C4, the aliphatic C-Cl bond provides a distinct low-frequency stretching mode that serves as a definitive marker for this specific derivative.

Comparative Spectral Analysis

To objectively evaluate the resolving power of FTIR for this specific building block, we must compare it against alternatives that represent common synthetic missteps or closely related analogs.

  • Alternative 1: Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate. This analog tests the spectrometer's ability to differentiate a methyl ester from an ethyl ester based on inductive effects and aliphatic C-H stretching profiles.

  • Alternative 2: Methyl 5-methylisoxazole-3-carboxylate. This analog lacks the chloromethyl group entirely, serving as a negative control for the C-Cl stretching band.

Quantitative FTIR Absorption Bands Comparison

The following table summarizes the expected quantitative spectral data, demonstrating how FTIR effectively discriminates between these three closely related molecules.

Functional Group / Vibration ModeTarget: Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylateAlternative 1: Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylateAlternative 2: Methyl 5-methylisoxazole-3-carboxylate
Ester C=O Stretch ~1738 cm⁻¹ (Sharp, strong)~1732 cm⁻¹ (Shifted lower due to ethyl inductive effect)~1740 cm⁻¹ (Sharp, strong)
Isoxazole C=N Stretch ~1610 cm⁻¹[1]~1610 cm⁻¹~1605 cm⁻¹
Ester C-O-C Stretch ~1240 cm⁻¹, ~1160 cm⁻¹~1255 cm⁻¹, ~1170 cm⁻¹~1245 cm⁻¹, ~1165 cm⁻¹
Aliphatic C-Cl Stretch ~725 cm⁻¹ (Distinct) ~725 cm⁻¹ (Distinct) Absent
Aliphatic C-H Stretch 2955 cm⁻¹, 2850 cm⁻¹ (Methyl dominant)2980 cm⁻¹, 2875 cm⁻¹ (Ethyl dominant)2950 cm⁻¹, 2845 cm⁻¹

Data Interpretation: The presence of the ~725 cm⁻¹ band instantly rules out Alternative 2. To differentiate the Target from Alternative 1, the analyst must look at the subtle blue-shift of the carbonyl peak (~1738 cm⁻¹ vs ~1732 cm⁻¹) and the absence of the higher frequency C-H stretches characteristic of the ethyl group.

Causality Behind Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I mandate the use of Attenuated Total Reflectance (ATR-FTIR) over traditional transmission methods (such as KBr pellet pressing) for the characterization of halogenated isoxazole esters.

Why ATR-FTIR? Traditional KBr pellets are highly hygroscopic. Moisture absorption not only obscures the critical 3000-3500 cm⁻¹ region but can also induce localized hydrolysis of the highly reactive chloromethyl group during the high-pressure pelleting process. ATR-FTIR utilizes total internal reflection to generate an evanescent wave that penetrates the sample directly, making the measurement path length independent of sample thickness and requiring zero sample preparation[2]. Furthermore, ATR-FTIR is recognized as a non-destructive, purely green analytical technique that eliminates the need for hazardous solvents or matrices[3].

Resolution & Scanning Parameters: We utilize a resolution of 4 cm⁻¹ with 64 co-added scans. The causality here is signal-to-noise optimization. The C-Cl stretch at ~725 cm⁻¹ is often a medium-to-weak band. By co-adding 64 scans, we mathematically reduce background noise, ensuring this critical diagnostic peak is not lost in baseline artifacts.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following ATR-FTIR methodology is designed as a self-validating system. Each step contains a built-in quality gate.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond or ZnSe ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol). Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Validation Gate: The background spectrum must be evaluated for atmospheric compensation. Water vapor bands must be properly subtracted, ensuring a strictly straight baseline between 2000 cm⁻¹ and 1750 cm⁻¹[4]. Do not proceed if the baseline is skewed.

Step 2: Sample Application & Evanescent Contact

  • Action: Apply 2-3 mg of the neat Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate directly onto the ATR crystal. If the sample is crystalline, lower the pressure anvil.

  • Validation Gate: Monitor the real-time force gauge. Optimal contact is achieved when the software indicates sufficient pressure to allow the evanescent wave to penetrate the sample (typically a depth of 0.5 to 2 µm)[5].

Step 3: Data Acquisition & Spectral Deconvolution

  • Action: Record the spectrum from 4000 to 600 cm⁻¹. Apply ATR-correction algorithms to compensate for the wavelength-dependent penetration depth (which inherently makes lower wavenumber peaks appear stronger).

  • Validation Gate (Internal Marker Check): Before analyzing the variable regions (C=O, C-Cl), verify the structural integrity of the core scaffold by confirming the presence of the isoxazole C=N band at ~1610 cm⁻¹. If this internal marker is absent, the sample is fundamentally incorrect or degraded.

Workflow Visualization

Fig 1: Self-validating ATR-FTIR workflow for isoxazole derivative characterization.

References

  • Modified Proposomes as a Novel Intra-Articular Delivery Approach for Rheum
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo.
  • Recent applications of ATR FTIR spectroscopy and imaging to proteins. Imperial College London (Spiral).
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies.
  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Comprehensive Safety and Operational Guide for Handling Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly versatile, yet hazar...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 1177292-31-7) is a highly versatile, yet hazardous, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental chemistry of this reagent before opening the bottle. Its utility in synthesizing complex isoxazole-containing therapeutics is intrinsically linked to its high reactivity as an alkylating agent. This guide provides the essential, field-proven safety protocols, personal protective equipment (PPE) requirements, and operational methodologies necessary to handle this compound without compromising scientific integrity or laboratory safety.

Mechanistic Hazard Assessment & Causality

To implement effective safety controls, one must first understand the causality behind the chemical's hazards. The danger of Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate stems from two primary chemical pathways:

  • Electrophilic Alkylation: The chloromethyl group is a potent electrophile. In biological systems, it acts as a direct alkylating agent, undergoing rapid SN​2 reactions with nucleophilic sites on DNA and proteins. This covalent modification can lead to severe sensitization, cellular damage, and potential genotoxicity[2].

  • Hydrolysis and Corrosivity: As a reactive halide, this compound is highly sensitive to moisture. Upon contact with ambient humidity, water, or the mucous membranes of the respiratory tract and eyes, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas[3]. This exothermic hydrolysis causes severe, delayed tissue burns and can induce pulmonary edema if inhaled.

ToxicityMechanism cluster_hydrolysis Hydrolysis Pathway (Moisture) cluster_alkylation Alkylation Pathway (In Vivo) Compound Methyl 4-(chloromethyl)- 5-methylisoxazole-3-carboxylate Moisture H2O / Mucous Membranes Compound->Moisture reacts with Nucleophiles Biological Nucleophiles (DNA/Proteins) Compound->Nucleophiles electrophilic attack HCl HCl Gas Release Moisture->HCl hydrolysis Burns Severe Tissue Burns & Respiratory Irritation HCl->Burns corrosive action Alkylation Covalent Alkylation Nucleophiles->Alkylation SN2 reaction Genotox Genotoxicity & Cellular Damage Alkylation->Genotox mutation/sensitization

Diagram 1: Mechanistic pathways of toxicity for reactive chloromethyl isoxazoles.

Mandatory Personal Protective Equipment (PPE)

Because all chemicals will eventually permeate glove materials through absorption and diffusion[4], PPE must be selected based on the specific breakthrough times for reactive halogenated organics. The following table outlines the mandatory PPE for handling this compound, forming a self-validating system of layered protection.

PPE CategorySpecificationScientific Justification
Respiratory & Engineering Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Captures volatile alkylating species and HCl gas generated from ambient moisture hydrolysis[3].
Hand Protection Double-gloving: Inner standard nitrile (0.1 mm) + Outer heavy-duty Butyl rubber or Neoprene (≥0.38 mm).Reactive halides permeate thin nitrile rapidly. Butyl rubber provides superior chemical resistance and longer breakthrough times for halogenated organics[5].
Eye/Face Protection Chemical splash goggles AND a polycarbonate face shield.Protects against corrosive liquid splashes and localized HCl gas pockets that can cause irreversible corneal damage.
Body Protection Flame-resistant (FR) lab coat, fully buttoned, and a chemical-resistant Neoprene apron.Prevents systemic absorption via skin contact and protects against exothermic reactions during accidental spills.

Operational Plan: Step-by-Step Handling Methodology

To prevent accidental exposure and maintain the chemical integrity of the reagent, all operations must be conducted under strict anhydrous conditions.

Step 1: Preparation and Setup

  • Ensure the fume hood is operational and cleared of incompatible materials (e.g., strong bases, unquenched amines, oxidizers).

  • Verify that a safety shower and eyewash station are accessible within 10 seconds of the workspace[6].

  • Pre-dry all glassware in an oven (120°C) and cool under a continuous stream of inert gas (Argon or Nitrogen) to eliminate surface moisture.

Step 2: Material Transfer (Inert Atmosphere)

  • Secure the reagent bottle in the fume hood. Do not open the bottle in ambient air.

  • Insert a dry Argon/Nitrogen line equipped with a pressure-relief bubbler into the septum of the reagent bottle.

  • Using a chemically resistant, gas-tight syringe purged three times with inert gas, carefully extract the required volume of the clear, viscous liquid[1].

  • Transfer the reagent directly into the sealed reaction vessel.

Step 3: Reaction Execution

  • Maintain the reaction under a positive pressure of inert gas.

  • If the reaction generates HCl as a byproduct (e.g., during substitution reactions), route the exhaust through an acid-gas scrubber (e.g., a trap containing 1M NaOH) before venting to the fume hood exhaust.

  • Monitor the reaction temperature closely, as nucleophilic substitutions with chloromethyl groups can be highly exothermic.

HandlingWorkflow Prep 1. Preparation (Fume Hood & PPE) Transfer 2. Material Transfer (Inert Atmosphere) Prep->Transfer Reaction 3. Reaction Execution (Closed System) Transfer->Reaction Quenching 4. Quenching (Dilute Base/Amine) Reaction->Quenching Disposal 5. Waste Disposal (Halogenated Org) Quenching->Disposal

Diagram 2: Step-by-step operational workflow for handling reactive alkyl halides.

Decontamination and Disposal Plan

Never dispose of unreacted Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate directly into waste streams. The compound must be chemically deactivated (quenched) to destroy the alkylating agent and neutralize any generated acids[7].

Step-by-Step Quenching Protocol:

  • Prepare a quenching bath consisting of a 5-10% aqueous solution of sodium bicarbonate ( NaHCO3​ ) or a weak amine (e.g., dilute ethanolamine), cooled in an ice bath.

  • Slowly add the residual chemical or reaction mixture dropwise to the stirred quenching solution. Causality: The low temperature controls the exothermic hydrolysis/alkylation, while the base neutralizes the resulting HCl.

  • Stir the mixture for at least 2 hours at room temperature to ensure complete consumption of the electrophile.

  • Verify the pH of the solution is neutral or slightly basic.

  • Transfer the deactivated mixture to a properly labeled "Halogenated Organic Waste" container. Do not mix with heavy metals or strong oxidizers.

Emergency Response and Spill Management

In the event of a deviation from the protocol, immediate action is required:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area under a safety shower for a minimum of 15 minutes[5]. Seek medical attention, as tissue damage from HCl may be delayed.

  • Inhalation: Evacuate the area immediately. Move the victim to fresh air and seek emergency medical care. Observe for signs of pulmonary edema, which can manifest up to 24 hours post-exposure[8].

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE (including a respirator if outside a hood), cover the spill with a dry, inert absorbent such as dry sand or vermiculite[9]. Do not use water (accelerates HCl release) or combustible materials like sawdust. Scoop the absorbed material into a sealed, chemically resistant container and label it as hazardous waste for Environmental Health and Safety (EHS) pickup.

References

  • CymitQuimica. "Methyl 4-(chloromethyl)
  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press.
  • Duke Chemistry. "Safety Manual - General Guidelines For Glove Use, Care, and Hygiene".
  • Michigan Technological University. "Chemical Hygiene Plan".
  • Organic Syntheses. "Working with Hazardous Chemicals".
  • Michigan Technological University. "Standard Operating Procedures for Hazardous Chemicals".
  • Santa Cruz Biotechnology. "Allyl chloroformate Safety Data".
  • Santa Cruz Biotechnology. "Dimethyl Sulfoxide (DMSO) Safety Data".
  • University of Minnesota. "Standard Operating Procedures Carr Group June 2012 Personal protection".

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
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